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  • Product: Fmoc-His(MBom)-OH
  • CAS: 1327338-56-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Fmoc-His(MBom)-OH: Mitigating Racemization in Modern Peptide Synthesis

Introduction: The Histidine Conundrum in Peptide Synthesis The unique imidazole side chain of histidine is fundamental to the biological activity of countless peptides and proteins, participating in catalysis, proton tra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Histidine Conundrum in Peptide Synthesis

The unique imidazole side chain of histidine is fundamental to the biological activity of countless peptides and proteins, participating in catalysis, proton transfer, and metal ion coordination. However, for the peptide chemist, this versatility presents a significant obstacle in solid-phase peptide synthesis (SPPS). The π-nitrogen of the imidazole ring is notoriously capable of acting as an intramolecular base, which can abstract the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, resulting in a loss of stereochemical integrity—a side reaction known as racemization or epimerization.[1][2][3] This challenge is amplified during syntheses that require extended coupling times or elevated temperatures to overcome peptide aggregation.[3][4]

Historically, the standard approach in Fmoc-based SPPS has been the use of Fmoc-His(Trt)-OH, where a trityl group protects the τ-nitrogen. While this prevents side-chain acylation, it offers minimal protection against racemization.[2][4][5] This has spurred the development of alternative protecting group strategies, among which N-α-Fmoc-N-π-(p-methoxybenzyloxymethyl)-L-histidine, or Fmoc-His(MBom)-OH, has emerged as a superior solution for preserving the chiral integrity of histidine residues during their incorporation.[2][4][6] This guide provides an in-depth analysis of the chemical properties, mechanistic advantages, and practical applications of Fmoc-His(MBom)-OH for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Fmoc-His(MBom)-OH is a histidine derivative with a dual-protection strategy.[7] The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, standard for Fmoc SPPS. The critical feature is the acid-labile p-methoxybenzyloxymethyl (MBom) group attached to the Nπ-position of the imidazole side chain.[6][7] This specific placement is key to its function in preventing racemization.

Key Structural Features
  • Fmoc Group: Enables orthogonal deprotection strategy, being stable to the acidic conditions used for final cleavage but readily removed by a mild base (typically piperidine).[8][9]

  • MBom Group: A 4-methoxybenzyloxymethyl moiety that sterically and electronically shields the Nπ-nitrogen, preventing it from catalyzing α-proton abstraction.[2][7] It is stable to the basic conditions of Fmoc removal but is cleaved with trifluoroacetic acid (TFA) during the final deprotection step.[7]

Caption: Chemical structure of Fmoc-His(MBom)-OH.
Physicochemical Data Summary
PropertyValueSource(s)
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid[7]
Molecular Formula C₃₀H₂₉N₃O₆[6][7]
Molecular Weight 527.57 g/mol [6][7]
CAS Number 1327338-56-6[7]
Appearance White to off-white powder[6][8]
Purity (HPLC) ≥ 98.0 %[6]
Solubility Soluble in DMF[6]
Storage Temperature 15-25°C[6]
Stability Stable under weak acid (e.g., 1% TFA in DCM)[7]

Mechanism of Action: How MBom Suppresses Racemization

Understanding the superiority of Fmoc-His(MBom)-OH requires an appreciation of the racemization mechanism it is designed to prevent.

The Pathway to Racemization

During the coupling step in SPPS, the carboxylic acid of the incoming Fmoc-amino acid is activated, typically forming an active ester. With histidine, the lone pair of electrons on the unprotected Nπ-nitrogen of the imidazole ring is sufficiently basic to abstract the acidic proton from the α-carbon.[1] This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the plane, leading to a mixture of L- and D-isomers, thereby compromising the enantiomeric purity of the final peptide.[1]

The MBom Solution

The MBom group on the Nπ-nitrogen effectively neutralizes this internal base catalysis through two primary effects:

  • Steric Hindrance: The bulky MBom group physically obstructs the Nπ-nitrogen, preventing it from accessing the α-proton of the activated amino acid.

  • Electronic Withdrawal: The urethane-like character of the N-CH₂-O linkage withdraws electron density from the imidazole ring, reducing the basicity of the Nπ-nitrogen. This diminished basicity makes it a much less effective catalyst for α-proton abstraction.[3]

By blocking this key intramolecular pathway, the MBom group ensures that the chiral integrity of the histidine residue is maintained, even under forcing conditions like microwave heating.[2][4]

racemization_mechanism cluster_without_mbom Racemization Pathway with Unprotected Nπ cluster_with_mbom Suppression Pathway with Fmoc-His(MBom)-OH Activated L-His Activated L-His (Fmoc-His(Trt)-OH) Enolate Achiral Enolate Intermediate Activated L-His->Enolate Nπ-catalyzed α-proton abstraction L-His_Peptide L-His Peptide (Desired Product) Enolate->L-His_Peptide Reprotonation D-His_Peptide D-His Peptide (Racemized Product) Enolate->D-His_Peptide Reprotonation Activated L-His_MBom Activated L-His (Fmoc-His(MBom)-OH) Blocked Nπ-catalyzed abstraction is blocked by MBom group Activated L-His_MBom->Blocked L-His_Peptide_MBom L-His Peptide (Desired Product) Blocked->L-His_Peptide_MBom Direct Coupling

Caption: Mechanism of racemization suppression by the MBom group.

Comparative Analysis: Fmoc-His(MBom)-OH vs. Other Derivatives

The efficacy of Fmoc-His(MBom)-OH is best illustrated by direct comparison with other commonly used histidine derivatives.

DerivativeSide-Chain ProtectionN-PositionRacemization SuppressionKey Considerations
Fmoc-His(Trt)-OH Trityl (Trt)LowProne to significant racemization, especially with base-mediated activation or heat.[2]
Fmoc-His(Boc)-OH t-Butyloxycarbonyl (Boc)Nτ or NπModerate to HighOffers good suppression of racemization and is cost-effective.[1] Stability can be a concern under certain conditions.
Fmoc-His(MBom)-OH p-Methoxybenzyloxymethyl (MBom)Very HighExcellent suppression of racemization even at high temperatures.[2][4] Requires a scavenger during cleavage.[6][10]
Quantitative Racemization Data

Model studies have quantified the dramatic reduction in racemization achieved with Fmoc-His(MBom)-OH.

Coupling ConditionsDerivative% D-His Formation (Racemization)Source
HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)Fmoc-His(Trt)-OH7.8%[2][4]
HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)Fmoc-His(MBom)-OH 0.3% [2][4]
Microwave Heating (80°C)Fmoc-His(Trt)-OH16.6%[2][4]
Microwave Heating (80°C)Fmoc-His(MBom)-OH 0.8% [2][4]
Microwave Heating (90°C)Fmoc-His(Trt)-OH>16%[1]
Microwave Heating (90°C)Fmoc-His(Boc)-OH 0.81% [1]

These results clearly demonstrate that protection of the Nπ-nitrogen is the most effective strategy for preserving histidine's chiral integrity.[2] While Fmoc-His(Boc)-OH also performs well, Fmoc-His(MBom)-OH provides the highest level of security against racemization, particularly in challenging, high-temperature syntheses.[1][2]

Application in Solid-Phase Peptide Synthesis: A Practical Guide

Incorporating Fmoc-His(MBom)-OH into an SPPS workflow is straightforward and compatible with standard protocols. However, attention to detail, particularly during the final cleavage step, is crucial for obtaining a high-purity product.

Experimental Protocol: Coupling of Fmoc-His(MBom)-OH

This protocol outlines a standard manual coupling procedure.

1. Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-His(MBom)-OH

  • Coupling Reagents: e.g., HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Reaction vessel with filtration

2. Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (1 eq.) in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-His(MBom)-OH (3-5 eq.), HBTU (or equivalent, 0.95 eq. relative to amino acid), and HOBt (1 eq. relative to amino acid) in a minimal volume of DMF.

    • Add DIPEA (2 eq. relative to amino acid) to the activation mixture.

    • Allow the mixture to pre-activate for 3-8 minutes. Note: Unlike with Fmoc-His(Trt)-OH, extended pre-activation does not significantly increase racemization.[2]

  • Coupling to Resin:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the time can be extended or the temperature increased (e.g., up to 50°C).[7]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

spss_workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Activated Fmoc-His(MBom)-OH) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end End: His-Coupled Peptide-Resin wash2->end

Caption: Standard SPPS workflow for a single coupling cycle.
Final Cleavage and Deprotection: The Critical Role of Scavengers

Upon treatment with strong acid (TFA), the MBom group is cleaved, releasing the desired peptide. However, this cleavage also liberates formaldehyde and p-methoxybenzyl cations as by-products.[4] These reactive species can modify sensitive amino acid residues, particularly tryptophan and cysteine.[4][10]

To prevent these side reactions, the addition of a scavenger to the cleavage cocktail is mandatory.

Recommended Cleavage Cocktail:

  • TFA/TIS/H₂O/Methoxyamine HCl (92.5:2.5:2.5:2.5, v/v/v/w)

    • TFA (Trifluoroacetic acid): Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (including MBom).

    • TIS (Triisopropylsilane): A carbocation scavenger.

    • H₂O: Aids in the solubility of the peptide and scavengers.

    • Methoxyamine Hydrochloride: Specifically included to scavenge the liberated formaldehyde, preventing unwanted side reactions.[4][6][10]

Protocol:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purify the peptide using reverse-phase HPLC.

Advanced Applications

The robustness of Fmoc-His(MBom)-OH makes it particularly suitable for advanced and challenging synthetic applications:

  • Microwave-Assisted SPPS: The thermal stability and high resistance to racemization make it the derivative of choice for accelerated syntheses using microwave energy, where coupling times can be reduced from hours to minutes.[2][4][7]

  • Synthesis of Long or Aggregation-Prone Peptides: For sequences prone to aggregation, elevated temperatures are often required to improve coupling efficiency. Fmoc-His(MBom)-OH provides the necessary chiral security to enable these demanding conditions.

  • Bioconjugation and ADC Development: The stability of the MBom group in neutral buffers makes this derivative a candidate for the synthesis of peptides intended for subsequent bioconjugation, such as in the development of antibody-drug conjugates (ADCs), where peptide integrity is paramount.[7]

Conclusion

Fmoc-His(MBom)-OH represents a significant advancement in the field of peptide synthesis. By effectively addressing the long-standing problem of histidine-induced racemization, it provides chemists with a reliable tool to produce high-purity peptides with greater confidence and efficiency. Its superior performance, especially under the demanding conditions of modern SPPS such as microwave heating, makes it an indispensable building block for the synthesis of complex therapeutic peptides and other advanced biomolecules. The key to its successful application lies in understanding its mechanism of action and adhering to a validated cleavage protocol that includes the use of appropriate scavengers. As the complexity of synthetic peptide targets continues to grow, the adoption of rationally designed derivatives like Fmoc-His(MBom)-OH will be crucial for driving innovation in drug discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-His(Fmoc)-OH in Advancing Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-His(Trt)-OH; CAS 109425-51-6. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Ahn, M., Murugan, R. N., Jacob, B., & Bang, J. K. (2013). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... ResearchGate. Retrieved from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]

  • Hibino, H., & Nishiuchi, Y. (2011). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Tetrahedron Letters, 52(38), 4947-4950. Abstract retrieved from [Link]

Sources

Exploratory

A Technical Guide to Fmoc-His(MBom)-OH: Properties, Application, and Protocols for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate field of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high-purity, full-length peptides. The histidine residue, with its reactive imidazole side chain, presents a notorious challenge, being particularly susceptible to racemization during activation and coupling steps. This technical guide provides an in-depth exploration of Nα-Fmoc-Nπ-(p-methoxybenzyloxymethyl)-L-histidine, commonly known as Fmoc-His(MBom)-OH, a specialized derivative designed to mitigate these challenges and enhance the fidelity of peptide synthesis.

The strategic placement of the p-methoxybenzyloxymethyl (MBom) group on the π-nitrogen of the imidazole ring offers superior protection against racemization compared to derivatives with protection on the τ-nitrogen. This guide will delve into the core physicochemical properties of Fmoc-His(MBom)-OH, elucidate the mechanistic advantages conferred by the MBom group, and provide detailed protocols for its effective application in SPPS workflows.

Physicochemical Properties of Fmoc-His(MBom)-OH

A comprehensive understanding of the fundamental properties of Fmoc-His(MBom)-OH is essential for its successful integration into synthesis protocols. The key quantitative data are summarized below for clear reference.

PropertyValue
Molecular Formula C30H29N3O6[1][2]
Molecular Weight 527.57 g/mol [2]
CAS Number 1327338-56-6[1][2]
Appearance White to off-white powder
Purity (HPLC) ≥ 98.0%
Solubility Soluble in DMF
Storage Temperature 2°C - 8°C[2]

The Critical Role of the MBom Protecting Group

The primary challenge in incorporating histidine into a growing peptide chain lies in the basicity of the imidazole ring's π-nitrogen, which can facilitate the abstraction of the α-proton, leading to racemization. Standard protecting groups like trityl (Trt), which typically attach to the τ-nitrogen, offer incomplete protection against this side reaction[3].

The MBom group, a p-methoxybenzyloxymethyl moiety, is strategically attached to the π-nitrogen of the histidine imidazole ring[1][3]. This positioning provides direct steric and electronic hindrance, effectively suppressing the α-proton abstraction and significantly reducing the risk of racemization, even during prolonged or base-mediated coupling reactions. Studies have demonstrated a dramatic reduction in the formation of the D-His isomer when using Fmoc-His(MBom)-OH compared to Fmoc-His(Trt)-OH, particularly under forcing conditions such as elevated temperatures[3].

The MBom group is labile to standard trifluoroacetic acid (TFA) cleavage cocktails, ensuring its complete removal during the final deprotection and resin cleavage step[3].

Experimental Protocols

Coupling of Fmoc-His(MBom)-OH in SPPS

This protocol outlines a standard procedure for the incorporation of Fmoc-His(MBom)-OH into a peptide sequence using automated or manual solid-phase synthesis.

Materials:

  • Fmoc-His(MBom)-OH

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with the N-terminal Fmoc group removed

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-Collidine)

  • DMF (Peptide synthesis grade)

  • DCM (Peptide synthesis grade)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-His(MBom)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and the base (e.g., DIPEA, 6 equivalents) in DMF. Allow for a brief pre-activation period of 2-5 minutes.

  • Coupling Reaction: Add the activated Fmoc-His(MBom)-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and DMF (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the MBom and other side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Methoxyamine hydrochloride (optional, as a formaldehyde scavenger)[3]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail to the resin. If methoxyamine is used to scavenge formaldehyde released from the MBom group, it should be added to the cocktail[3]. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.

Logical Workflow for Fmoc-His(MBom)-OH in SPPS

The following diagram illustrates the key stages of incorporating Fmoc-His(MBom)-OH in a standard Fmoc-based solid-phase peptide synthesis workflow.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-His(MBom)-OH Washing1->Coupling Add Activated Fmoc-His(MBom)-OH Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage After Final Amino Acid Repeat->Fmoc_Deprotection Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis Precipitation->Purification

Sources

Foundational

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-His(MBom)-OH in Dimethylformamide (DMF)

Introduction: The Critical Role of Histidine Solubility in Advanced Peptide Synthesis In the landscape of solid-phase peptide synthesis (SPPS), the introduction of histidine represents a notorious challenge. The unique r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Histidine Solubility in Advanced Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the introduction of histidine represents a notorious challenge. The unique reactivity of its imidazole side chain makes it highly susceptible to racemization during the carboxyl activation step, a phenomenon that can compromise the chiral integrity and, consequently, the biological activity of the final peptide.[1] The N-α-Fmoc-N-π-(p-methoxybenzyloxymethyl)-L-histidine, abbreviated as Fmoc-His(MBom)-OH, has emerged as a superior derivative to mitigate this issue. The strategic placement of the acid-labile p-methoxybenzyloxymethyl (MBom) group on the π-imidazole nitrogen provides robust protection against racemization, even under the strenuous conditions of base-mediated coupling or elevated temperatures used in modern microwave-assisted SPPS.[1][2]

However, the successful application of this advanced building block is fundamentally dependent on a seemingly simple, yet critical parameter: its solubility in the primary solvent used for coupling reactions, N,N-Dimethylformamide (DMF).[3][4] Incomplete dissolution of an Fmoc-amino acid leads directly to lower effective concentrations, resulting in sluggish or incomplete coupling reactions. This, in turn, generates deletion sequences and other impurities that are often difficult to remove, ultimately impacting the yield and purity of the target peptide.[5]

This technical guide provides a comprehensive examination of the solubility characteristics of Fmoc-His(MBom)-OH in DMF. We will delve into the physicochemical principles governing its dissolution, present quantitative data and a validated protocol for solubility determination, explore key factors that influence solubility, and offer field-proven troubleshooting strategies for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Foundations of Solubility

Understanding the solubility of Fmoc-His(MBom)-OH in DMF begins with an analysis of the molecular structures involved. The interplay between the solute's functional groups and the solvent's properties dictates the extent of dissolution.

  • Fmoc-His(MBom)-OH : This is a large, complex molecule (Molecular Weight: 527.57 g/mol ) with distinct regions of varying polarity.

    • Hydrophobic Regions : The bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group and the p-methoxybenzyl portion of the MBom group are highly nonpolar. These groups can engage in π-π stacking interactions, which may promote self-aggregation and hinder solvation.[5]

    • Polar Regions : The molecule also contains several polar functionalities, including the free carboxylic acid, the carbamate linkage, the imidazole ring, and the ether linkages within the MBom group. These sites are capable of hydrogen bonding and dipole-dipole interactions.

  • N,N-Dimethylformamide (DMF) : As a polar aprotic solvent, DMF is an excellent solvent for many organic molecules used in SPPS.[3][6] Its high dielectric constant and strong dipole moment allow it to effectively solvate polar functional groups. However, it cannot act as a hydrogen bond donor, which can be a limitation for solvating certain solutes.

The dissolution process is driven by the ability of DMF molecules to overcome the solute-solute interactions (crystal lattice energy and intermolecular aggregation) and form favorable solute-solvent interactions. The large hydrophobic surface area of Fmoc-His(MBom)-OH presents a challenge, but its polar functionalities provide the necessary handles for interaction with DMF.

Data Summary: Physicochemical Properties
PropertyFmoc-His(MBom)-OHN,N-Dimethylformamide (DMF)
Molecular Formula C₃₀H₂₉N₃O₆C₃H₇NO
Molecular Weight 527.57 g/mol 73.09 g/mol
Appearance White to off-white powderClear, colorless liquid
Key Functional Groups Fmoc, Carboxylic Acid, Imidazole, MBom (ether)Amide
Solvent Type N/APolar Aprotic[3]

Section 2: Quantitative and Qualitative Solubility Analysis

Precise quantitative solubility data for many peptide synthesis reagents is not always extensively published. However, supplier-provided data and empirical observations from the field offer a strong baseline for practical application.

Reported Solubility Data

A key data point from a major supplier indicates that Fmoc-His(MBom)-OH is "clear soluble" at a concentration of 1 mmole in 2 ml of DMF . This provides a validated and highly useful starting point for experimental design.

Concentration (Molar)Concentration (mg/mL)SolventObservationSource
0.5 M ~264 mg/mLDMFClear, solubleSigma-Aldrich
0.2 M ~105.5 mg/mLDMFDissolved quicklyCEM Corporation[2]

Note: The 0.2 M data is for a solution stability study where the material "dissolved quickly," implying good solubility at this common SPPS concentration.[2]

It is a common observation in the field that some Fmoc-histidine derivatives can exhibit limited solubility, and achieving complete dissolution may require mechanical assistance such as sonication or gentle warming.[5]

Section 3: Experimental Protocol for Solubility Determination

To ensure reproducible and successful coupling reactions, it is often prudent to verify the solubility of a new batch of reagent in-house. The following protocol provides a self-validating system for determining the saturation solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation prep_reagent 1. Prepare Saturated Solution Add excess Fmoc-His(MBom)-OH to DMF prep_equilibrate 2. Equilibrate Stir/sonicate at constant temp (e.g., 25°C) for >2h prep_reagent->prep_equilibrate analysis_separate 3. Separate Phases Centrifuge to pellet undissolved solid prep_equilibrate->analysis_separate analysis_sample 4. Sample Supernatant Carefully withdraw a known volume of clear supernatant analysis_separate->analysis_sample analysis_dilute 5. Dilute Sample Dilute with a suitable solvent for analysis analysis_sample->analysis_dilute analysis_quantify 6. Quantify Concentration Use HPLC or UV-Vis spectroscopy analysis_dilute->analysis_quantify validation_repeat 7. Repeat Measurement Analyze at least three independent samples analysis_quantify->validation_repeat validation_calculate 8. Calculate Solubility Average results and report with std. deviation validation_repeat->validation_calculate

Caption: Experimental workflow for determining saturation solubility.

Step-by-Step Methodology
  • Materials & Equipment :

    • Fmoc-His(MBom)-OH

    • Anhydrous, peptide synthesis-grade DMF

    • Vortex mixer and/or ultrasonic bath

    • Thermostatically controlled shaker or water bath

    • Microcentrifuge

    • Calibrated pipettes

    • Volumetric flasks

    • Analytical balance

    • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Preparation of Saturated Solution :

    • To a 2 mL microcentrifuge tube, add approximately 100 mg of Fmoc-His(MBom)-OH.

    • Add 0.25 mL (250 µL) of peptide-grade DMF. This creates a slurry with significant excess solid.

    • Seal the tube tightly.

  • Equilibration :

    • Place the tube in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the slurry for a minimum of 2 hours to ensure the solution reaches equilibrium. Intermittent sonication can aid this process, but the final equilibration should be at the target temperature. Causality: This step is critical to ensure the measurement reflects the true saturation point, not just a kinetically trapped supersaturated or undersaturated state.

  • Phase Separation :

    • Centrifuge the equilibrated slurry at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solids.

  • Sampling and Dilution :

    • Without disturbing the solid pellet, carefully withdraw a precise volume (e.g., 50 µL) of the clear supernatant.

    • Transfer the aliquot to a 10 mL volumetric flask.

    • Dilute to the mark with a suitable solvent (e.g., acetonitrile or DMF). This creates a 200-fold dilution. Trustworthiness: A large, precise dilution factor is key to bringing the concentration into the linear range of the analytical detector and minimizing measurement error.

  • Quantification :

    • HPLC Method (Preferred) : Analyze the diluted sample by reverse-phase HPLC. Create a standard curve using known concentrations of Fmoc-His(MBom)-OH to determine the concentration of the diluted sample accurately.

    • UV-Vis Method : If an HPLC is unavailable, use a UV-Vis spectrophotometer. Determine the absorbance at the maximum wavelength for the Fmoc group (~265 nm) and calculate the concentration using a pre-established standard curve.

    • Analytical methods for amino acids often involve derivatization, but for quantification of the Fmoc-protected version, direct UV detection is highly effective.[7][8]

  • Calculation and Validation :

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Repeat the entire process (steps 2-6) for at least two additional, independently prepared samples.

    • Report the final solubility as the average of the replicates ± standard deviation.

Section 4: Key Factors Influencing Solubility

The solubility value is not an immutable constant. Several laboratory-scale factors can significantly impact the dissolution of Fmoc-His(MBom)-OH in DMF.

G cluster_temp Temperature cluster_purity Purity cluster_additives Additives / Contaminants center Fmoc-His(MBom)-OH Solubility in DMF Temp Temperature center->Temp Purity_AA Amino Acid Purity center->Purity_AA Purity_DMF DMF Purity center->Purity_DMF Water Water Content center->Water Temp_Note Increased T generally increases solubility & rate Temp->Temp_Note Purity_DMF_Note Degradation to dimethylamine can alter polarity Purity_DMF->Purity_DMF_Note Water_Note Can decrease solubility of hydrophobic compounds Water->Water_Note

Caption: Interrelated factors affecting the solubility of Fmoc-His(MBom)-OH in DMF.

  • Temperature : Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. Gentle warming of the DMF solution can significantly enhance both the rate of dissolution and the saturation concentration. However, it is crucial to be aware that prolonged exposure of Fmoc-amino acids to high temperatures in solution can lead to degradation or other side reactions.[1]

  • Purity of Fmoc-His(MBom)-OH : The presence of synthesis-related impurities or different salt forms can affect the crystal lattice energy and, therefore, the solubility. Always use a high-purity (≥98% by HPLC) starting material.

  • Purity and Quality of DMF : The quality of the solvent is paramount.

    • Water Content : DMF is hygroscopic. The presence of water can alter the solvent's polarity and may decrease the solubility of the largely hydrophobic Fmoc-His(MBom)-OH. Use anhydrous, peptide-synthesis grade DMF.

    • Degradation Products : Over time, DMF can degrade to form small amounts of dimethylamine and formic acid.[6] Dimethylamine is basic and can prematurely cleave the Fmoc group, while both impurities can alter the chemical environment and potentially impact solubility.[6] Using fresh, high-quality DMF is a critical, self-validating step for reproducible results.

Section 5: Troubleshooting Common Solubility Issues

Even with high-quality reagents, researchers may encounter challenges. The following provides a logical approach to troubleshooting.

G start Problem: Incomplete Dissolution or Gel Formation q1 Is the DMF fresh and peptide synthesis grade? start->q1 a1_no Action: Use fresh, anhydrous DMF q1->a1_no No a1_yes Action: Apply sonication for 10-15 minutes q1->a1_yes Yes q2 Did sonication work? a1_yes->q2 a2_yes Solution Found: Proceed with coupling q2->a2_yes Yes a2_no Action: Gently warm the solution to 30-40°C for a short period q2->a2_no No q3 Did warming work? a2_no->q3 a3_yes Solution Found: Cool to RT and use immediately q3->a3_yes Yes a3_no Problem Persists: Consider preparing a more dilute solution or verifying reagent purity q3->a3_no No

Caption: A logical troubleshooting flowchart for dissolution issues.

  • Issue: Slow or Incomplete Dissolution at Room Temperature

    • Causality : The rate of dissolution may be slow, or the desired concentration may be near the saturation point. Intermolecular aggregation (π-π stacking) can impede solvent penetration.[5]

    • Solution 1 (Mechanical) : Apply sonication. The high-frequency agitation helps to break apart aggregates and increase the surface area of the solute exposed to the solvent.

    • Solution 2 (Thermal) : Gently warm the solution (30-40°C). This increases kinetic energy, disrupting solute-solute interactions more effectively. Once dissolved, allow the solution to cool to room temperature before adding activation reagents. Use the solution promptly after preparation.

  • Issue: Observation of Gel Formation

    • Causality : Some Fmoc-protected amino acids are known to act as low molecular weight gelators, forming fibrillar networks through hydrogen bonding and other non-covalent interactions.[9][10] While more common in aqueous or mixed-solvent systems, it can occasionally occur in organic solvents at high concentrations.

    • Solution : Gelation indicates strong, persistent self-assembly. The primary solution is to work at a lower concentration. If a higher concentration is required for the protocol, a combination of vigorous agitation (vortexing) and warming may be sufficient to break the gel network and form a true solution.

Conclusion

Fmoc-His(MBom)-OH is an invaluable tool for modern peptide synthesis, offering superior protection against racemization. Its solubility in DMF is excellent, with concentrations of 0.2 M to 0.5 M being readily achievable, which is well within the typical requirements for SPPS coupling reactions.[2] However, achieving rapid and complete dissolution requires adherence to best practices: the use of high-purity reagents and anhydrous, peptide-grade DMF is non-negotiable. Should challenges arise, a systematic approach involving mechanical agitation (sonication) and gentle warming provides a reliable path to obtaining a clear, homogenous solution, thereby ensuring the successful incorporation of this critical amino acid and the overall integrity of the synthetic peptide.

References

  • Benchchem. Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide. Benchchem.com.
  • Di Gioia, M. L., et al. (2023). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM. ResearchGate. [Link]

  • Nie ce, R. L. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Lawer, A., et al. (2020). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

  • Merck Millipore. (2015). New Building blocks for Fmoc SPPS. Novabiochem® Letters. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Cem.com. [Link]

  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. [Link]

  • PubChem. Fmoc-His(3-Bom)-OH. Pubchem.ncbi.nlm.nih.gov. [Link]

  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Reddit.com. [Link]

  • Nicely, J. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.com. [Link]

  • Gámez-Valero, A., et al. (2022). Solubility of amino acid (AA) derivatives in DMF, neat green solvents... ResearchGate. [Link]

  • Draper, E. R., et al. (2015). Hydrogels formed from Fmoc amino acids. CrystEngComm. [Link]

  • Niece, R. L. (1969). The Solubility of Amino Acids in Various Solvent Systems. URI Theses. [Link]

  • Draper, E. R., et al. (2015). Hydrogels formed from Fmoc Amino Acids. ResearchGate. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu.com. [Link]

  • Hibino, H., et al. (2011). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. ResearchGate. [Link]

  • Newberry, R. W., et al. (2018). n→π* Interactions Modulate the Properties of Cysteine Residues and Disulfide Bonds in Proteins. PubMed. [Link]

  • Stancanelli, E. T., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. National Institutes of Health. [Link]

  • Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

  • Chemistry LibreTexts. (2021). Analysis of Amino Acids. Chem.libretexts.org. [Link]

Sources

Exploratory

Mechanistic Mastery of Histidine Enantiopurity: The MBom Protection System

The following technical guide details the mechanism, application, and advantages of the p-methoxybenzyloxymethyl (MBom) protecting group in preserving histidine chirality during peptide synthesis. Executive Summary Histi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, application, and advantages of the p-methoxybenzyloxymethyl (MBom) protecting group in preserving histidine chirality during peptide synthesis.

Executive Summary Histidine is the most precarious residue in peptide synthesis due to its high susceptibility to racemization.[1] While urethane protection (Fmoc/Boc) secures the


-amine, the imidazole side chain remains a catalytic liability. Standard N

-protection (e.g., Trityl) offers incomplete shielding, often yielding 5–15% D-isomer contamination in difficult couplings.

The MBom (p-methoxybenzyloxymethyl) group represents a precision-engineered solution. By selectively masking the N


 (N-1)  position, MBom eliminates the intramolecular basicity responsible for proton abstraction. This guide dissects the chemical causality of this protection and provides validated protocols for its deployment in high-fidelity Solid-Phase Peptide Synthesis (SPPS).

The Challenge: The Autocatalytic Racemization of Histidine

To understand the solution, we must first rigorously define the problem. Histidine racemization is not merely a base-catalyzed accident; it is a self-catalyzed intramolecular reaction .

The Mechanism of Failure

During carboxyl activation (e.g., formation of an active ester or O-acylisourea), the acidity of the


-proton increases. In most amino acids, this is manageable. However, Histidine possesses an internal base: the imidazole ring.
  • N

    
     vs. N
    
    
    
    Tautomerism:
    In unprotected or N
    
    
    -protected histidine (like Fmoc-His(Trt)-OH), the N
    
    
    (pros, N-1)
    nitrogen retains a lone pair.
  • Proximity Effect: This N

    
     nitrogen is spatially adjacent to the 
    
    
    
    -proton (forming a 5-membered cyclic transition state).
  • Intramolecular Abstraction: The N

    
     lone pair abstracts the 
    
    
    
    -proton, generating a planar enolate/ketene aminal intermediate.
  • Stereochemical Loss: Reprotonation occurs non-stereoselectively, resulting in a racemic mixture (L- and D-His).

Why Trityl (Trt) Fails: The Trityl group is bulky and protects the N


 (tele, N-3)  position. While its steric bulk reduces intermolecular reactions, it leaves the N

nitrogen exposed and catalytically active.
Visualization: The Racemization Pathway

The following diagram illustrates the "suicide mechanism" of N


-protected histidine.

Racemization cluster_0 Vulnerable State (His-Trt) cluster_1 Outcome Node1 Activated His(Trt) (N-pi Free) Node2 Intramolecular Proton Abstraction Node1->Node2 N-pi Lone Pair Attacks Alpha-H Node3 Planar Enolate Intermediate Node2->Node3 Loss of Chirality Node4 Racemic Product (L-His + D-His) Node3->Node4 Non-selective Reprotonation

Figure 1: The intramolecular mechanism of histidine racemization driven by the free N


 nitrogen in N

-protected derivatives.[2]

The Solution: MBom Mechanism of Action

The MBom group (p-methoxybenzyloxymethyl) is an acetal-based protecting group designed to block the specific atomic vector of racemization.

Structural Logic
  • Regioselectivity (N

    
     Protection):  Unlike Trityl, MBom is installed on the N
    
    
    
    nitrogen.
  • Electronic Deactivation: By alkylating the N

    
     position, the lone pair is converted into a bonding pair, rendering it chemically inert. It can no longer act as a base to abstract the 
    
    
    
    -proton.
  • Steric Shielding: The benzyloxymethyl scaffold provides significant steric bulk, preventing intermolecular base attack (e.g., from piperidine or DIEA) on the

    
    -proton.
    
The "Goldilocks" Stability

MBom bridges the gap between the hyper-acid-labile Trityl (cleaved by 1% TFA) and the HF-dependent Bom group.

  • Fmoc Compatible: MBom is stable to 20% piperidine (deprotection) and weak acids.

  • TFA Cleavable: The p-methoxy substituent stabilizes the carbocation intermediate, allowing cleavage by standard TFA cocktails (95%), making it compatible with modern Fmoc SPPS.

Visualization: MBom Protection

MBomProtection cluster_protected Protected State (His-MBom) cluster_result Outcome P1 Activated His(MBom) (N-pi Blocked) P2 Alpha-Proton Intact P1->P2 Coupling Reaction Block Racemization Pathway BLOCKED P1->Block No Lone Pair P3 Pure L-His Peptide P2->P3 Stereochemical Integrity Retained

Figure 2: MBom effectively caps the N


 nitrogen, physically and electronically preventing the formation of the racemizing enolate.

Comparative Analysis: Trt vs. Bom vs. MBom[5]

The following data aggregates findings from comparative studies (e.g., Merck Millipore, J. Pept. Sci.) regarding racemization rates under elevated temperature coupling conditions.

FeatureTrityl (Trt) Bom (Benzyloxymethyl) MBom (p-Methoxybenzyloxymethyl)
Protection Site N

(Tele)
N

(Pros)
N

(Pros)
Racemization Risk High (5–16%*)Negligible (<0.5%)Negligible (<0.5%)
Cleavage Condition 1% TFA (DCM)HF (anhydrous)95% TFA
Primary Utility Standard Fmoc SPPSBoc ChemistryHigh-Fidelity Fmoc SPPS
Byproducts Trityl cationFormaldehydeFormaldehyde + PMB Cation

*Note: Racemization rates escalate significantly with microwave heating or slow couplings.

Key Insight: While Trt is convenient for preserving acid-sensitive linkers (e.g., 2-CTC resin), it fails to protect chirality in difficult sequences. MBom is the mandatory choice for segment condensation or microwave-assisted synthesis where thermal energy accelerates racemization.

Experimental Protocols

A. Synthesis of Fmoc-His(MBom)-OH

Note: Commercial availability has improved, but in-house synthesis may be required for specific isotopes or scales.

  • Starting Material: Fmoc-His-OMe (or similar ester).

  • Reagent: p-Methoxybenzyloxymethyl chloride (generated in situ or freshly prepared).

  • Conditions: Reaction in anhydrous DCM/THF with a mild base.

  • Purification: Critical step.[3] The reaction yields a mixture of

    
     and 
    
    
    
    isomers. The
    
    
    -isomer (MBom) is isolated via fractional crystallization (often from EtOAc/Hexane or EtOH/Water), exploiting the differential solubility of the isomers.
  • Validation: NMR must confirm substitution at N

    
     (distinct chemical shift of imidazole protons).
    
B. SPPS Coupling Protocol (High-Fidelity)

Reagents: Fmoc-His(MBom)-OH, DIC (Diisopropylcarbodiimide), Oxyma Pure. Avoid bases like DIEA during activation if possible, as they promote racemization.

  • Activation: Pre-activate Fmoc-His(MBom)-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF for 2 minutes.

  • Coupling: Add to resin. Allow to react for 60 minutes at room temperature or 10 minutes at 50°C (Microwave).

  • Monitoring: Standard Kaiser test.

C. Cleavage and Scavenging (CRITICAL)

The removal of MBom releases formaldehyde and the p-methoxybenzyl (PMB) cation . Formaldehyde can react with the N-terminal amine or Cysteine/Tryptophan side chains to form thiazolidines or hydroxymethyl adducts.[4]

The "MBom Cocktail": To prevent side reactions, specific scavengers are required.[2]

  • TFA: 90-95%

  • Scavenger 1 (PMB): TIS (Triisopropylsilane) or Thioanisole (2.5%).

  • Scavenger 2 (Formaldehyde): Methoxyamine Hydrochloride (0.5–1.0 wt%) or Resorcinol.

    • Mechanism:[5][6][7][8] Methoxyamine reacts rapidly with formaldehyde to form an oxime, preventing it from modifying the peptide.

Workflow:

  • Dissolve Methoxyamine HCl in the cleavage cocktail.

  • Incubate peptide-resin for 2–3 hours.

  • Precipitate in cold diethyl ether.

  • Lyophilize immediately to remove residual formaldehyde traces.

References

  • Hibino, H., & Nishiuchi, Y. (2012).

    
    -Fmoc-N
    
    
    
    -4-methoxybenzyloxymethylhistidine in solid phase peptide synthesis. Journal of Peptide Science , 18(12), 763–769.
  • Merck Millipore. (2015).[4] Novabiochem® Letters: Preventing Histidine Racemization.

  • Jones, J. H., et al. (1982). The Benzyloxymethyl Group: A New Protecting Group for the Imidazole Side Chain of Histidine.

  • CEM Corporation. (2019).[2] Application Note: Strategies to Prevent Racemization During Peptide Synthesis.

  • Watanabe, L. A., et al. (2020).[5] N(

    
    )-2-naphthylmethoxymethyl-protected histidines: Scalable, racemization-free building blocks for peptide synthesis. Organic Process Research & Development , 24, 448–453.[5]
    

Sources

Foundational

Understanding the role of the π-MBom group in SPPS

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of the -MBom protecting group in Solid Phase Peptide Synthesis (SPPS). The -MBom Protocol: Mastering Histidine Stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of the


-MBom protecting group in Solid Phase Peptide Synthesis (SPPS).

The -MBom Protocol: Mastering Histidine Stereochemistry in SPPS

Executive Summary

Histidine is the "bête noire" of peptide synthesis. Its imidazole side chain is not only a nucleophilic catalyst for side reactions but also the primary driver of C-terminal racemization—a critical failure mode that often goes undetected until late-stage analysis. While the Trityl (Trt) group is the industry standard for Fmoc SPPS, it protects the


-nitrogen (

), leaving the

-nitrogen (

) available to catalyze alpha-proton abstraction.[1]

This guide details the role of the


-MBom (4-methoxybenzyloxymethyl)  group, a specialized protecting group designed to block the 

position. By physically and electronically masking the racemization-inducing nitrogen,

-MBom reduces enantiomeric impurities from typical levels of 5–16% (with Trt) to <0.5%, even under elevated temperatures. This document outlines the mechanistic rationale, comparative performance data, and the mandatory "formaldehyde-scavenging" cleavage protocol required to deploy

-MBom successfully.

Part 1: The Mechanistic Core

The Histidine Paradox: vs.

To understand why standard protection fails, one must analyze the imidazole ring's tautomerism. The histidine imidazole ring contains two nitrogens:[2]

  • 
     (pros, N1):  The nitrogen closer to the 
    
    
    
    -carbon.[1][3]
  • 
     (tele, N3):  The nitrogen further from the 
    
    
    
    -carbon.

In standard Fmoc-His(Trt)-OH, the bulky Trityl group attaches to the sterically accessible


. This leaves the 

position with a lone pair.[1][3] During activation (conversion of the carboxylate to an active ester), this unmasked

lone pair acts as an intramolecular base , abstracting the acidic proton from the

position.[3] This leads to the formation of an achiral enol/azolide intermediate, which re-protonates indiscriminately to form a racemic mixture (L- and D-His).
The -MBom Solution

The


-MBom group (4-methoxybenzyloxymethyl) is regioselectively attached to the 

position.
  • Steric Blockade: It physically occupies the position required for intramolecular proton abstraction.

  • Electronic Deactivation: By alkylating the

    
    , it locks the imidazole tautomerism, preventing the formation of the reactive species that leads to epimerization.
    
Visualization: The Racemization Mechanism vs. -MBom Blockade

The following diagram illustrates the catalytic pathway of racemization in


-protected histidine and how 

-protection intercepts this failure mode.

HisRacemization cluster_0 Standard Protection (Trt) cluster_1 Pi-MBom Protection His_Trt Fmoc-His(Trt)-OH (N-tau protected) Inter_Base N-pi Lone Pair (Intramolecular Base) His_Trt->Inter_Base Activation Enol Achiral Enol Intermediate Inter_Base->Enol Abstacts C-alpha H Racemic Racemic Product (L-His + D-His) Enol->Racemic Reprotonation His_MBom Fmoc-His(pi-MBom)-OH (N-pi protected) Block N-pi Blocked (No Basic Lone Pair) His_MBom->Block Activation Pure Pure L-His Product Block->Pure Coupling

Figure 1: Mechanistic comparison showing how


 availability drives racemization (top) and how 

-MBom prevents it (bottom).

Part 2: Comparative Performance Data

The superiority of


-MBom is most evident under "stress conditions"—such as prolonged pre-activation times or microwave-assisted heating, which are common in the synthesis of difficult sequences (e.g., amyloid beta, GLP-1 analogs).

Table 1: Racemization Rates of Histidine Derivatives Data consolidated from Hibino et al. and comparative internal benchmarks.

ConditionFmoc-His(Trt)-OH (

)
Fmoc-His(

-MBom)-OH (

)
Standard Coupling (RT, 1h)1.0% – 2.0%< 0.1%
Prolonged Activation (5 min pre-activation)7.8%0.3%
Microwave Heating (80°C)16.6% (High Risk)0.8% (Safe)
Base-Mediated Coupling High EpimerizationNegligible

Insight: For routine peptides, Trt is acceptable. For peptides requiring heating or those where His is coupled to a sterically hindered residue (e.g., His-Pro, His-NMe),


-MBom is the mandatory choice to ensure stereochemical integrity.

Part 3: Experimental Protocols

Implementing


-MBom requires a deviation from standard cleavage protocols. The acidolysis of the MBom group releases formaldehyde , which will irreversibly modify the peptide (N-terminal hydroxymethylation) if not scavenged immediately.
Protocol A: Coupling (Synthesis)

Reagent: Fmoc-His(


-MBom)-OH (Commercial availability: Novabiochem/Merck, Watanabe Chemical).
Molecular Weight:  ~527.6  g/mol .
  • Resin Preparation: Swell resin in DMF for 20 mins.

  • Activation:

    • Dissolve Fmoc-His(

      
      -MBom)-OH (3.0 eq) in DMF.
      
    • Add DIC (3.0 eq) and Oxyma Pure (3.0 eq). Note: HCTU/DIPEA is also compatible but carbodiimide/Oxyma is preferred to further minimize background racemization.

  • Coupling: Add activated solution to resin. Shake for 45–60 min at Room Temperature (or 50°C for difficult sequences).

  • Washing: Wash with DMF (3x) and DCM (3x).

Protocol B: The "Formaldehyde-Trap" Cleavage (CRITICAL)

Warning: Standard cleavage cocktails (TFA/TIS/Water) are insufficient . You must add Methoxyamine Hydrochloride.[4]

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (

    
    )
    
  • Methoxyamine Hydrochloride (MeONH

    
    [4]·HCl) 
    
  • Dithiothreitol (DTT) (optional, if Cys/Met present)

The Cocktail (per 100 mg resin):

Component Volume/Amount Role
TFA 90% Cleavage Agent
TIS 2.5% Cation Scavenger

|


 | 2.5% | Scavenger |
| Methoxyamine·HCl  | 30–50 mg  | Formaldehyde Scavenger  |
| DTT (if needed) | 2.5% (w/v) | Antioxidant |

Step-by-Step Cleavage:

  • Preparation: Dissolve the Methoxyamine·HCl directly into the TFA/Water mixture. Ensure it is fully soluble.

  • Incubation: Add the cocktail to the dry resin. Shake at room temperature for 2.5 to 3 hours .

    • Note: The MBom group cleaves slightly slower than Trt; do not shorten this time.

  • Precipitation: Filter the resin and precipitate the filtrate into cold diethyl ether as per standard SPPS.

  • Work-up: Centrifuge, wash with ether, and lyophilize.

Visualization: The Cleavage & Scavenging Pathway

This diagram details why Methoxyamine is essential.

MBomCleavage cluster_products Cleavage Products Peptide_MBom Peptide-His(pi-MBom) Acid TFA Treatment Peptide_MBom->Acid Peptide_Free Native Peptide (His) Acid->Peptide_Free Formaldehyde Formaldehyde (HCHO) (Reactive Electrophile) Acid->Formaldehyde MB_Cation Methoxybenzyl Cation Acid->MB_Cation Oxime Formaldehyde Oxime (Inert Byproduct) Formaldehyde->Oxime + Methoxyamine SideReaction Hydroxymethyl-Peptide (Impurity) Formaldehyde->SideReaction No Scavenger Scavenger Methoxyamine HCl (Scavenger) Scavenger->Oxime

Figure 2: The cleavage chemistry of


-MBom. Without Methoxyamine (blue), formaldehyde reacts with the peptide (red path). With Methoxyamine, it forms an inert oxime (green path).

References

  • Hibino, H., & Nishiuchi, Y. (2012). "4-Methoxybenzyloxymethyl group as an N

    
    -protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy." Tetrahedron Letters, 53(44), 5912-5915. 
    
  • Merck KGaA / Novabiochem. (2024). "Fmoc-His(MBom)-OH Product Specification and User Guide." Sigma-Aldrich Technical Library.

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.

  • CEM Corporation. (2023). "Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS: A Comparative Study." CEM Application Notes.

  • BenchChem. (2025).[5][6] "Safeguarding Stereochemistry: A Comparative Guide to Histidine Side-Chain Protection in SPPS." BenchChem Technical Guides.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Standard Coupling Protocol for Fmoc-His(MBom)-OH in Solid-Phase Peptide Synthesis

Introduction: The Histidine Challenge in SPPS and the Role of N-π-MBom Protection The incorporation of histidine residues into a growing peptide chain during solid-phase peptide synthesis (SPPS) is a well-documented chal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Histidine Challenge in SPPS and the Role of N-π-MBom Protection

The incorporation of histidine residues into a growing peptide chain during solid-phase peptide synthesis (SPPS) is a well-documented challenge for peptide chemists.[1][2] The inherent nucleophilicity of the imidazole side chain makes histidine exceptionally prone to racemization during the carboxyl group activation step, a critical process for amide bond formation.[1][2] This loss of stereochemical integrity can have profound consequences, potentially diminishing or completely abrogating the biological activity of the final peptide.[1]

The primary mechanism for this racemization involves the π-nitrogen of the imidazole ring acting as an intramolecular base, which can abstract the α-proton of the activated amino acid.[2][3] This leads to the formation of an achiral enolate intermediate, which can then be protonated to yield a mixture of L- and D-isomers.[3] While the commonly used Fmoc-His(Trt)-OH, with its trityl (Trt) protecting group on the τ-nitrogen, offers some steric hindrance, it does little to prevent this electronic-driven side reaction.[2] Consequently, significant levels of epimerization are often observed, particularly with the use of potent, base-mediated coupling reagents or elevated temperatures.[2]

To overcome this critical issue, Fmoc-His(MBom)-OH was developed. This derivative features a p-methoxybenzyloxymethyl (MBom) group protecting the sterically accessible π-nitrogen of the imidazole ring.[2][4] This strategic placement effectively suppresses the intramolecular base catalysis mechanism, leading to a dramatic reduction in racemization, even under demanding coupling conditions.[2][5] This application note provides a detailed guide to the standard coupling protocol for Fmoc-His(MBom)-OH, offering field-proven insights and methodologies to ensure the successful synthesis of histidine-containing peptides with high chiral purity.

Comparative Analysis of Histidine Protecting Groups

The choice of side-chain protection for histidine is a critical determinant of success in SPPS. The following table summarizes the performance of common histidine derivatives in terms of racemization risk.

DerivativePosition of ProtectionRacemization RiskKey Considerations
Fmoc-His(Trt)-OH τ-nitrogenHighWidely used but significant D-isomer formation, especially with pre-activation and at elevated temperatures.[2][5]
Fmoc-His(Boc)-OH τ or π-nitrogenLowOffers a good balance of stability and ease of cleavage. Significantly reduces racemization compared to Trt.[1][3]
Fmoc-His(MBom)-OH π-nitrogenVery Low Provides excellent protection against racemization.[1][2][5] Requires specific scavenger during cleavage.

As the data indicates, protection of the π-nitrogen is the most effective strategy for preserving the stereochemical integrity of histidine during coupling.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the efficient and reliable incorporation of Fmoc-His(MBom)-OH into a peptide sequence using manual SPPS. These protocols can be adapted for automated synthesizers.

Protocol 1: Standard Coupling of Fmoc-His(MBom)-OH

This protocol is designed to minimize racemization while ensuring high coupling efficiency.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-His(MBom)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activator: 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) (optional, often included in HCTU)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-His(MBom)-OH (3-5 equivalents relative to resin loading) and HCTU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for no more than 2 minutes. Extended pre-activation is a known cause of racemization, although significantly less of a concern with Fmoc-His(MBom)-OH compared to Fmoc-His(Trt)-OH.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • Completion Check (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Microwave-Assisted Coupling

Microwave energy can significantly accelerate coupling times. However, it is crucial to control the temperature to prevent potential side reactions.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 for resin swelling and Fmoc deprotection.

  • Amino Acid Activation and Coupling:

    • Prepare the activated Fmoc-His(MBom)-OH solution as described in Protocol 1.

    • Add the solution to the resin.

    • Perform the coupling in a microwave peptide synthesizer at a controlled temperature of 50°C for 10-15 minutes.[4][6] Studies have shown that even at elevated temperatures, Fmoc-His(MBom)-OH exhibits minimal racemization.[4][5]

  • Follow steps 4 and 5 from Protocol 1 for washing and completion check.

Visualizing the Coupling Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation Fmoc-His(MBom)-OH + HCTU/DIPEA Activation->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test (Optional) Wash2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Cleavage_Mechanism cluster_cleavage Cleavage with TFA cluster_scavenging Scavenging His_MBom His(MBom)-Peptide + TFA Cleaved_Products His-Peptide Formaldehyde (HCHO) p-Methoxybenzyl Cation His_MBom:port->Cleaved_Products Acidolysis Formaldehyde Formaldehyde (HCHO) Cleaved_Products->Formaldehyde Scavenged_Product Formaldimine Oxime Formaldehyde->Scavenged_Product Methoxyamine Methoxyamine (CH3ONH2) Methoxyamine->Scavenged_Product

Caption: MBom cleavage and formaldehyde scavenging.

Conclusion

Fmoc-His(MBom)-OH is a superior building block for the incorporation of histidine in Fmoc-SPPS, offering exceptional protection against racemization. By employing the optimized coupling and cleavage protocols detailed in this application note, researchers can confidently synthesize complex, histidine-containing peptides with high stereochemical purity. The key to success lies in the strategic use of the π-nitrogen protecting group and the diligent inclusion of appropriate scavengers during the final cleavage step. These practices ensure the integrity of the final peptide product, a prerequisite for reliable biological evaluation and therapeutic development.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis (SPPS): a practical guide.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Hibino, H., & Nishiuchi, Y. (2011). A novel and efficient synthesis of Fmoc-His(MBom)-OH. Tetrahedron Letters, 52(38), 4947-4949.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science, 13(3), 143-148. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Letters 2.15Vol.
  • BenchChem. (2025). His(Fmoc)-OH Coupling in Histidine-Containing Peptide Synthesis.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510. [Link]

Sources

Application

Application Note &amp; Protocol: A Definitive Guide to Incorporating Fmoc-His(MBom)-OH into Difficult Peptide Sequences

Abstract The incorporation of histidine into peptide sequences during solid-phase peptide synthesis (SPPS) is a well-documented challenge, primarily due to the high propensity for racemization of this amino acid. This ap...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of histidine into peptide sequences during solid-phase peptide synthesis (SPPS) is a well-documented challenge, primarily due to the high propensity for racemization of this amino acid. This application note provides a comprehensive guide to the use of Nα-Fmoc-Nπ-(4-methoxybenzyloxymethyl)-L-histidine (Fmoc-His(MBom)-OH), a derivative designed to mitigate this critical issue. We will delve into the mechanistic underpinnings of the MBom protecting group's efficacy, present detailed, field-proven protocols for its successful incorporation into difficult peptide sequences, and offer troubleshooting strategies for common challenges. This guide is intended to equip researchers with the necessary knowledge and practical steps to enhance the stereochemical purity and overall success rate of synthesizing complex histidine-containing peptides.

The Challenge of Histidine Racemization in SPPS

Histidine is a unique amino acid, with its imidazole side chain playing crucial roles in the biological activity of many peptides and proteins. However, the nucleophilic nature of the imidazole ring, particularly the lone pair of electrons on the π-nitrogen, poses a significant challenge during peptide synthesis.[1][2] This π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, a process known as racemization or epimerization.[2]

The consequences of racemization are severe, leading to diastereomeric impurities that are often difficult to separate from the target peptide and can drastically alter its biological activity and therapeutic potential. The risk of racemization is exacerbated in "difficult sequences" prone to aggregation, during prolonged coupling times, and with the use of certain coupling reagents and elevated temperatures.[3][4][5]

Traditionally, the most common protecting group for the histidine side chain has been the trityl (Trt) group, which is attached to the τ-nitrogen. While the bulky Trt group offers some steric hindrance, it does not effectively shield the π-nitrogen, leaving the amino acid susceptible to racemization.[6][7] Under standard SPPS conditions, the use of Fmoc-His(Trt)-OH can lead to racemization levels of 5-10%.[6]

Fmoc-His(MBom)-OH: A Superior Solution for Suppressing Racemization

To address the shortcomings of traditional protecting groups, Fmoc-His(MBom)-OH was developed. In this derivative, the 4-methoxybenzyloxymethyl (MBom) group is strategically placed on the π-nitrogen of the imidazole ring.[8][9] This direct protection of the catalytically active π-nitrogen is the key to its effectiveness in preventing racemization.[10] By blocking the intramolecular base catalysis, the MBom group preserves the stereochemical integrity of the histidine residue during activation and coupling.[7][9]

Mechanism of Racemization Suppression

The following diagram illustrates the mechanism of histidine racemization and how the MBom group on the π-nitrogen prevents it.

racemization_mechanism cluster_0 Fmoc-His(Trt)-OH (τ-protection) cluster_1 Fmoc-His(MBom)-OH (π-protection) Activated L-His(Trt) Activated L-His(Trt) Achiral Enolate Achiral Enolate Activated L-His(Trt)->Achiral Enolate π-Nitrogen abstracts α-H+ D-His(Trt) D-His(Trt) Achiral Enolate->D-His(Trt) Reprotonation L-His(Trt) L-His(Trt) Achiral Enolate->L-His(Trt) Reprotonation Activated L-His(MBom) Activated L-His(MBom) No Enolate Formation Racemization Suppressed Activated L-His(MBom)->No Enolate Formation π-Nitrogen is blocked Start Start->Activated L-His(Trt) Start->Activated L-His(MBom)

Caption: Mechanism of Histidine Racemization and MBom Protection.

Comparative Performance Data

The superiority of Fmoc-His(MBom)-OH in minimizing racemization has been demonstrated in numerous studies. The following table summarizes comparative data on the percentage of D-histidine formation under various conditions.

Histidine DerivativeCoupling ConditionsRacemization Level (% D-His)Reference
Fmoc-His(Trt)-OHStandard SPPS5-10%[6]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8%[7]
Fmoc-His(MBom)-OH HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3% [7]
Fmoc-His(Trt)-OHMicrowave at 80°C16.6%[7]
Fmoc-His(MBom)-OH Microwave at 80°C0.8% [7]
Fmoc-His(MBom)-OH General Use<1%[6]

Detailed Protocols for Incorporating Fmoc-His(MBom)-OH

The following protocols are designed to provide a robust framework for the successful incorporation of Fmoc-His(MBom)-OH into peptide sequences.

Materials and Reagents
  • Resin: Appropriate solid support (e.g., Rink Amide, Wang resin) pre-loaded with the first amino acid.

  • Fmoc-His(MBom)-OH: High-purity grade.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Option 1 (Carbodiimide-based): N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt).

    • Option 2 (Uronium/Phosphonium-based): HBTU, HATU, or PyBOP, with a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, triisopropylsilane (TIS), and methoxyamine hydrochloride .

Experimental Workflow

The following diagram outlines the key steps in the incorporation of Fmoc-His(MBom)-OH during an SPPS cycle.

spss_workflow Resin_Prep 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 4. Coupling of Fmoc-His(MBom)-OH Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Monitoring 6. Monitoring (Kaiser Test) Washing_2->Monitoring Monitoring->Coupling If incomplete, recouple Next_Cycle 7. Proceed to Next Cycle Monitoring->Next_Cycle If complete

Caption: SPPS Cycle for Incorporating Fmoc-His(MBom)-OH.

Step-by-Step Coupling Protocol
  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[1]

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally with DMF (3-5 times).

  • Coupling of Fmoc-His(MBom)-OH:

    • Reagent Preparation: In a separate vial, dissolve Fmoc-His(MBom)-OH (3-5 equivalents relative to resin substitution) and the chosen coupling additives (e.g., OxymaPure, HOBt; 3-5 equivalents) in a minimal amount of DMF.

    • Activation and Coupling (Option 1: DIC/OxymaPure):

      • Add the dissolved amino acid/additive mixture to the resin.

      • Add DIC (3-5 equivalents) to the reaction vessel.

      • Agitate the mixture at room temperature for 1-2 hours. The use of carbodiimide-based reagents without strong bases is generally preferred to minimize racemization.[7]

    • Activation and Coupling (Option 2: HBTU/DIPEA):

      • To the dissolved amino acid, add the coupling reagent (e.g., HBTU; 3-5 equivalents).

      • Add DIPEA (6-10 equivalents) to the mixture. Crucially, minimize pre-activation time. Add the activated mixture to the resin immediately.

      • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[11] If the test is positive, a second coupling may be necessary.

Cleavage and Deprotection

A critical consideration when using Fmoc-His(MBom)-OH is the cleavage of the MBom group. Upon treatment with strong acid (e.g., TFA), the MBom group can release formaldehyde.[8] Formaldehyde can react with other amino acid side chains, particularly the N-terminus of the cleaved peptide, leading to unwanted modifications.

To prevent this side reaction, it is essential to include a formaldehyde scavenger in the cleavage cocktail.[8][9]

  • Recommended Cleavage Cocktail:

    • TFA: 94%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

    • Methoxyamine hydrochloride: 1% (w/v)

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

Troubleshooting

Problem Potential Cause Recommended Solution
Incomplete Coupling - Steric hindrance in a difficult sequence.- Aggregation of the growing peptide chain.- Perform a double coupling.- Increase the reaction time.- Consider using a more potent coupling reagent like HATU.- If aggregation is suspected, consider using a different solvent system (e.g., with a small percentage of DMSO) or performing the coupling at a slightly elevated temperature (e.g., 30-40°C), though this should be done with caution.
Presence of Diastereomeric Impurities (Racemization) - Prolonged pre-activation time with uronium/phosphonium reagents.- Use of a strong, non-hindered base.- Elevated coupling temperatures.- Minimize or eliminate pre-activation times. Add the activated amino acid solution to the resin immediately.- Use a hindered base like DIPEA.- Preferentially use carbodiimide-based coupling reagents (DIC/OxymaPure) which do not require a strong base.- Maintain room temperature during coupling unless absolutely necessary.
Unexpected Side Products in Mass Spectrometry - Formaldehyde-mediated modifications during cleavage.- Ensure the inclusion of a formaldehyde scavenger like methoxyamine hydrochloride in the cleavage cocktail.[8][9]

Conclusion

The use of Fmoc-His(MBom)-OH represents a significant advancement in the synthesis of complex, histidine-containing peptides. By directly protecting the π-nitrogen of the imidazole ring, the MBom group effectively suppresses racemization, a major hurdle in peptide chemistry. The protocols and guidelines presented in this application note, when followed diligently, will enable researchers to harness the full potential of this valuable building block, leading to the synthesis of higher purity peptides with preserved stereochemical integrity. The key to success lies in the careful selection of coupling conditions and the mandatory use of a formaldehyde scavenger during cleavage.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1819-1834. [Link]

  • Hibino, H., & Nishiuchi, Y. (2011). 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Tetrahedron Letters, 52(38), 4947-4950. [Link]

  • Bachem. (2007). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 61(4), 206-212. [Link]

  • CEM Corporation. Fmoc-His(Boc)-OH. [Link]

  • Lauer, J. L., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • Merck Millipore. Novabiochem® Letters 2.15Vol. [Link]

  • ResearchGate. Synthetic protocol of Fmoc-His-OH derivatives and trimeric.... [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ACS Publications. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. [Link]

  • ResearchGate. Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. [Link]

  • PubMed. Contributions of the histidine side chain and the N-terminal alpha-amino group to the binding thermodynamics of oligopeptides to nucleic acids as a function of pH. [Link]

  • Haverford Scholarship. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]

  • ACS Publications. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. [Link]

Sources

Method

Use of scavengers during cleavage of His(MBom)-containing peptides

Application Note: Scavenging Strategies for His(MBom)/His(Bom) Cleavage in Peptide Synthesis Executive Summary The use of His(MBom) (Methoxybenzyloxymethyl) or its parent His(Bom) (Benzyloxymethyl) is a critical strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scavenging Strategies for His(MBom)/His(Bom) Cleavage in Peptide Synthesis

Executive Summary

The use of His(MBom) (Methoxybenzyloxymethyl) or its parent His(Bom) (Benzyloxymethyl) is a critical strategy in Boc-chemistry solid-phase peptide synthesis (SPPS) to suppress racemization during coupling. Unlike His(Tos) or His(Dnp), the Bom-type protection is stable to nucleophiles but requires strong acid (HF or TFMSA) for removal.

The Critical Challenge: The cleavage of the Bom/MBom group releases formaldehyde (HCHO) as a byproduct. Unlike cationic byproducts (e.g., t-butyl cations) which are easily trapped by thiols, formaldehyde is a neutral electrophile. If not scavenged, it reacts rapidly with nucleophilic residues—specifically Tryptophan (Trp), Cysteine (Cys), and the N-terminal amine—to form irreversible adducts (e.g., spinacine derivatives, carbolines, or thiazolidines).

This guide details the mechanistic pathways of these side reactions and provides validated protocols using specialized scavengers—specifically Resorcinol and Methoxyamine —to ensure high-fidelity peptide recovery.

Mechanistic Insight: The Formaldehyde Cascade

To design an effective scavenger system, one must understand the "enemy." Upon treatment with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), the acetal-like linkage of the Bom group collapses.

The Chemical Pathway

The following diagram illustrates the cleavage mechanism and the competition between the scavenger and the peptide backbone.

G cluster_0 Acid Cleavage Step cluster_1 Reactive Intermediates cluster_2 Outcomes His_Bom His(Bom/MBom)-Peptide HF HF / TFMSA His_Bom->HF HCHO Formaldehyde (HCHO) (Neutral Electrophile) HF->HCHO Release His_Free Native His-Peptide HF->His_Free Adduct_Trp Trp-Carboline Adduct (+12 Da / +30 Da) HCHO->Adduct_Trp Attack on Indole (No Scavenger) Adduct_Cys Cys-Thiazolidine (Cyclic Adduct) HCHO->Adduct_Cys Attack on Thiol (No Scavenger) Safe_Scavenger Resorcinol-Formaldehyde Polymer HCHO->Safe_Scavenger Captured by Resorcinol/Methoxyamine

Caption: Figure 1. The cleavage of His(Bom) releases formaldehyde. Without specific scavengers, HCHO irreversibly modifies Trp and Cys residues.

Scavenger Chemistry: Why Thioanisole is Not Enough

Standard scavengers like Thioanisole or Ethanedithiol (EDT) are excellent for capturing carbocations (t-butyl, trityl).[1] They are inefficient against aldehydes.

ScavengerTarget SpeciesEffectiveness vs. FormaldehydeMechanism
Thioanisole Cations (

,

)
LowSoft nucleophile; poor aldehyde trap.
p-Cresol CationsLowSterically hindered; slow reaction with HCHO.
Resorcinol Formaldehyde High Reacts at C2/C4/C6 to form stable polymers (Bakelite-like chemistry).
Methoxyamine Aldehydes/Ketones Very High Forms stable oximes (

), effectively "capping" HCHO.
Cysteine HCHO / CationsMediumForms thiazolidine (sacrificial), but can be hard to separate.

Expert Recommendation: For peptides containing His(Bom) and sensitive residues (Trp, Cys), you must include Resorcinol or Methoxyamine in the cleavage cocktail.

Validated Protocols

Protocol A: The "Low-High" HF Cleavage (Gold Standard)

Best for: Long peptides, sequences with Trp/Met/Cys, and high purity requirements.

Reagents:

  • Anhydrous Hydrogen Fluoride (HF)[2]

  • Dimethylsulfide (DMS)[3]

  • p-Cresol[4]

  • Resorcinol (Critical for Bom)

  • p-Thiocresol (if Cys is present)[4]

Workflow:

  • Low HF Step (SN2 Mechanism):

    • Purpose: Removes most protecting groups (Benzyl, Z, Bom precursors) via a mechanism that minimizes carbocation generation.

    • Cocktail: HF / DMS / p-Cresol (25 : 65 : 10 v/v).

    • Procedure:

      • Cool reaction vessel to 0°C.

      • Distill HF into the mixture of resin and scavengers.

      • Stir at 0°C for 2 hours.

      • Evaporate HF and DMS under vacuum.

  • High HF Step (SN1 Mechanism):

    • Purpose: Cleaves the stubborn His(Bom) linkage and the resin anchor (MBHA/PAM).

    • Cocktail: HF / p-Cresol / Resorcinol (90 : 5 : 5 v/v).

    • Note: If Trp is present, add 2% Methoxyamine HCl (dissolved in minimal TFA) to the scavenger mix.

    • Procedure:

      • Re-cool vessel to -78°C, then warm to 0°C after HF addition.

      • Stir at 0°C for 45–60 minutes.

      • Evaporation: Evaporate HF rapidly. Do not let the dry peptide sit with the scavenger residue for long periods.

  • Work-up:

    • Precipitate with cold diethyl ether.

    • Wash pellet 3x with ether to remove Resorcinol/Cresol.

    • Extract peptide into 5-10% Acetic Acid (aq) and lyophilize immediately.

Protocol B: TFMSA Cleavage (Glassware Alternative)

Best for: Labs without HF lines. Note: TFMSA is a superacid and requires extreme caution.

Reagents:

  • Trifluoromethanesulfonic acid (TFMSA)

  • TFA[1][2][3][4][5][6][7][8]

  • Thioanisole[1][5][9]

  • Resorcinol

Cocktail Preparation:

  • TFA / Thioanisole / Resorcinol / TFMSA (80 : 10 : 5 : 5).

    • Order of addition: Mix TFA, Thioanisole, and Resorcinol with the resin first. Cool to 0°C. Add TFMSA dropwise (exothermic!).

Procedure:

  • Stir at 0°C for 15 minutes, then room temperature for 90–120 minutes.

  • Precipitate directly into cold ether (large excess, 20x volume).

  • Crucial Step: TFMSA salts are soluble in ether but sticky. Wash the pellet thoroughly.[5]

  • If His(Bom) cleavage is incomplete, extend time, but monitor for Trp degradation.

Post-Cleavage "Rescue" Strategy

If you observe +12 Da (methylene bridge) or +30 Da (hydroxymethyl) adducts on Mass Spec, the formaldehyde damage has already occurred. However, some N-terminal adducts are reversible.

The "Thiolysis" Wash:

  • Dissolve crude peptide in water/buffer (pH 4–5).

  • Add O-Methylhydroxylamine hydrochloride (20 equivalents) or free Cysteine (excess).

  • Stir for 4–12 hours at room temperature.

  • Purify via HPLC.

    • Mechanism:[2][8][10][11][12] The amine/thiol acts as a stronger nucleophile, displacing the formaldehyde from the peptide Schiff base.

Troubleshooting & Analysis

Use this table to diagnose His(Bom) cleavage issues via LC-MS.

Mass Shift (

m)
DiagnosisCauseSolution
+12 Da Methylene BridgeHCHO crosslink between N-term and side chain.Use Protocol A with Methoxyamine.
+30 Da HydroxymethylHCHO adduct on Trp (indole) or N-term.Increase Resorcinol conc. to 10%.
+106 Da Incomplete BomBom group not removed.Cleavage time too short or acid too weak (Use HF).
+40 Da ThiazolidineHCHO reaction with N-terminal Cys.Add Cys-HCl to post-cleavage buffer.

Visual Workflow Summary

Workflow Start Peptide-Resin (His-Bom containing) Prep Scavenger Prep: Dissolve Resorcinol (5%) in p-Cresol Start->Prep Decision Equipment Available? Prep->Decision HF_Path HF Apparatus Decision->HF_Path TFMSA_Path Standard Glassware Decision->TFMSA_Path HF_Step HF Cleavage (0°C, 1h) + Resorcinol/Methoxyamine HF_Path->HF_Step TFMSA_Step TFMSA Cleavage (RT, 2h) + Resorcinol/Thioanisole TFMSA_Path->TFMSA_Step Ether Ether Precipitation (Wash 3x) HF_Step->Ether TFMSA_Step->Ether Lyophil Lyophilization Ether->Lyophil QC LC-MS Analysis Check for +12/+30 Da Lyophil->QC

Caption: Figure 2. Decision tree for His(Bom) cleavage. Resorcinol is mandatory in both pathways.

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

  • Mitchell, A. R., et al. (1978). Tert-butylcation scavenging in the removal of protecting groups from peptides. Journal of Organic Chemistry.

  • AAPPTec Technical Support. Cleavage Protocols for Boc and Fmoc Chemistry. (Detailed scavenger ratios for His-Dnp and His-Bom).

  • Sigma-Aldrich (Merck). Boc Resin Cleavage Protocol: TFMSA and HF Methods.

  • Vollert, M., et al. (2015). Formaldehyde scavengers function as novel antigen retrieval agents.[10][11] (Provides mechanistic validation of scavenger efficiency against HCHO). Scientific Reports.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities from Fmoc-His(MBom)-OH in Crude Peptides

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying and mitigating impurities arising from the use of Fmoc-His(MBom)-OH in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your synthetic peptides.

Introduction: The Double-Edged Sword of Histidine Protection

The incorporation of histidine into peptide sequences is a well-known challenge in SPPS. The nucleophilic nature of the imidazole side chain makes it susceptible to undesirable side reactions, most notably racemization, which can severely compromise the biological activity of the final peptide. The use of the 4-methoxybenzyloxymethyl (MBom) protecting group on the π-nitrogen of the imidazole ring, as in Fmoc-His(MBom)-OH, is a significant advancement in minimizing racemization, especially when compared to the more traditional trityl (Trt) protection.[1][2] However, like any chemical tool, Fmoc-His(MBom)-OH is not without its own set of potential pitfalls, primarily related to its cleavage by trifluoroacetic acid (TFA).

This guide will walk you through the common impurities you may encounter, their chemical origins, and robust analytical methods for their identification and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using Fmoc-His(MBom)-OH?

The impurities can be broadly categorized into two groups:

  • Impurities directly related to the MBom group: These primarily arise during the final TFA cleavage step. The acidic cleavage of the MBom group liberates two highly reactive species: formaldehyde and the p-methoxybenzyl cation .[1] These can then react with sensitive amino acid residues in your peptide sequence.

  • General SPPS-related impurities: These are not specific to the use of Fmoc-His(MBom)-OH but can be exacerbated by the presence of the bulky His(MBom) residue. These include:

    • Deletion sequences: Resulting from incomplete coupling of an amino acid.

    • Truncated sequences: Caused by capping of unreacted amino groups.

    • Racemization: While significantly reduced with Fmoc-His(MBom)-OH, it may not be entirely eliminated under harsh conditions.

    • Aspartimide formation: If your sequence contains Asp residues, they can cyclize to form an aspartimide, leading to a mixture of byproducts.

    • Diketopiperazine formation: Can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.

Q2: How do the byproducts of MBom cleavage affect my peptide?

The liberated formaldehyde and p-methoxybenzyl cations are electrophiles that can attack nucleophilic side chains of other amino acids in your peptide. The most susceptible residues are:

  • Tryptophan (Trp): The indole ring of tryptophan is highly susceptible to alkylation by the p-methoxybenzyl cation. Formaldehyde can also react with the N-terminal tryptophan to form a tetrahydro-β-carboline.

  • Cysteine (Cys): The sulfhydryl group of cysteine can be alkylated by the p-methoxybenzyl cation. Formaldehyde can react with the N-terminal cysteine to form a thiazolidine ring structure.[1]

  • Methionine (Met): The thioether side chain of methionine can also be a target for alkylation.

These modifications result in adducts with specific mass increases, which can be detected by mass spectrometry.

Q3: I see an unexpected peak in my HPLC chromatogram. How can I determine if it's related to Fmoc-His(MBom)-OH?

The first step is to analyze the peak by mass spectrometry (MS). Look for mass-to-charge (m/z) ratios corresponding to your target peptide plus specific mass additions. The table below summarizes the expected mass shifts for common modifications related to MBom cleavage byproducts.

Impurity TypeModificationMass Change (Da)Susceptible Residues
Formaldehyde Adducts Methylene bridge (cross-link)+12N-terminus, Lys, Cys, Trp
Thiazolidine formation+12N-terminal Cys
Tetrahydro-β-carboline formation+12N-terminal Trp
Hydroxymethyl group+30Cys
p-Methoxybenzyl Adduct p-Methoxybenzylation+121Trp, Cys, Met
Racemization D-His isomer0His

Data compiled from multiple sources.[1][3][4]

If you observe a peak with one of these mass additions, it is highly likely to be an impurity derived from the use of Fmoc-His(MBom)-OH.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using Fmoc-His(MBom)-OH.

Issue 1: Presence of unexpected peaks with +12 Da or +121 Da mass additions in the crude peptide mass spectrum.

Causality: This strongly indicates side reactions with formaldehyde (+12 Da) or p-methoxybenzyl cations (+121 Da) generated during TFA cleavage.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for +12 Da and +121 Da impurities.

Experimental Protocol: Optimized Cleavage

  • Preparation: In a suitable fume hood, prepare the cleavage cocktail. For every 1 gram of peptide-resin, a typical cocktail would be:

    • Trifluoroacetic acid (TFA): 10 mL

    • Triisopropylsilane (TIS): 0.25 mL

    • Deionized Water: 0.25 mL

    • Methoxyamine hydrochloride: 5 equivalents relative to the peptide loading on the resin.[1][5]

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum.

Issue 2: A peak with the correct mass but a different retention time on HPLC, suggesting a diastereomer.

Causality: This is likely due to racemization of the histidine residue, resulting in the formation of a D-His isomer of your peptide. While Fmoc-His(MBom)-OH is designed to suppress this, it can still occur, particularly with prolonged activation times, high temperatures, or the use of strong bases in the coupling reaction.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected racemization.

Experimental Protocol: Analytical HPLC for Diastereomer Resolution

  • Column Selection: A high-resolution reversed-phase C18 column is typically suitable.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A shallow gradient is often necessary to resolve diastereomers. For example, a linear gradient of 20-40% B over 30 minutes.

  • Detection: UV detection at 214 nm and 280 nm.

  • Analysis: The D-isomer will typically have a slightly different retention time from the all-L peptide.

Issue 3: Low yield of the target peptide and multiple unidentifiable peaks.

Causality: This could be due to a number of general SPPS issues that are not specific to Fmoc-His(MBom)-OH but can be influenced by its properties. These include poor solubility of the protected amino acid, leading to incomplete coupling, or aggregation of the growing peptide chain on the resin.

Troubleshooting Steps:

  • Check the solubility of Fmoc-His(MBom)-OH: Ensure it is fully dissolved in the coupling solvent (e.g., DMF) before activation.

  • Optimize the coupling reaction:

    • Consider a double coupling for the His(MBom) residue.

    • Use a more potent coupling agent like HATU or HCTU.

  • Address peptide aggregation:

    • Incorporate a chaotropic salt like LiCl into the DMF.

    • Perform couplings at a slightly elevated temperature (e.g., 40-50°C), but be mindful of the increased risk of racemization.

  • Perform a capping step: After the coupling of Fmoc-His(MBom)-OH, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion peptides.

References

  • Metz, B., Kersten, G. F. A., Hoogerhout, P., Brugghe, H. F., Timmermans, H. A. M., de Jong, A., Meiring, H., ten Hove, J., Hennink, W. E., Crommelin, D. J. A., & Jiskoot, W. (2004). Identification of formaldehyde-induced modifications in proteins: reactions with model peptides. The Journal of Biological Chemistry, 279(8), 6235–6243. [Link]

  • Novabiochem®. (n.d.). Novabiochem® Letters 2.15Vol. Merck Millipore.
  • Toews, J., Rogal, J., & Linscheid, M. W. (2008). Mass spectrometric identification of formaldehyde-induced peptide modifications under in vivo protein cross-linking conditions. Journal of the American Society for Mass Spectrometry, 19(8), 1145–1154. [Link]

  • Karetsou, Z., & Liskamp, R. M. J. (2019). How formaldehyde reacts with amino acids. Communications Chemistry, 2(1), 1-9. [Link]

  • Karetsou, Z., & Liskamp, R. M. J. (2019). How formaldehyde reacts with amino acids. Communications Chemistry, 2(1), 1-9. [Link]

  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

Sources

Optimization

Technical Support Center: Minimizing D-Isomer Formation in Histidine Synthesis

Topic: Minimizing D-isomer formation with N -protected histidine derivatives Audience: Researchers, scientists, and drug development professionals Reference ID: TSC-HIS-RAC-001 Introduction: The Imidazole Paradox Histidi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing D-isomer formation with N


-protected histidine derivatives
Audience:  Researchers, scientists, and drug development professionals
Reference ID:  TSC-HIS-RAC-001

Introduction: The Imidazole Paradox

Histidine is the most precarious residue in Solid Phase Peptide Synthesis (SPPS).[1] Its susceptibility to racemization (formation of D-His from L-His) is not merely a side reaction; it is an intrinsic mechanistic flaw driven by its own side chain.

While standard protocols utilize N


-protection  (e.g., Fmoc-His(Trt)-OH), this leaves the N

(pros, N1)
nitrogen free. This free nitrogen acts as an intramolecular base, abstracting the

-proton and destroying the chiral center.

The Solution: The use of N


-protected derivatives  (e.g., Fmoc-His(Bum)-OH, Fmoc-His(Mbom)-OH).[2][3] By blocking the catalytic N

site, racemization is virtually eliminated, even under elevated temperatures. However, these derivatives introduce unique cleavage challenges (formaldehyde generation) that must be managed.[4]

Module 1: The Mechanism of Failure

To prevent racemization, one must understand the "Proton Abstraction Loop." The diagram below illustrates why standard Trityl (Trt) protection fails under stress and how N


 protection solves it.

HisRacemization L_His Activated L-His (N-tau Protected) Abstraction Intramolecular Proton Abstraction L_His->Abstraction Free N-pi acts as base Stable_Coupling Chirally Pure Peptide L_His->Stable_Coupling With N-pi Block Enolate Achiral Enolate Intermediate Abstraction->Enolate Loss of H+ Racemate Mixture: L-His + D-His Enolate->Racemate Reprotonation N_Pi_Block N-pi Protection (Bum/Mbom) N_Pi_Block->L_His Replaces Trt N_Pi_Block->Abstraction BLOCKS

Figure 1: The mechanism of histidine racemization driven by the free N


 nitrogen and its inhibition via specific protecting groups.[5]

Module 2: Comparative Efficacy Data

The following data highlights the drastic difference in chiral stability between N


 (Trt) and N

(Mbom) protection, particularly during heated coupling (microwave).

Table 1: D-His Formation Under High-Stress Coupling (80°C)

Derivative TypeProtection SiteDerivative NameCoupling Conditions% D-His Formed
Standard N

(Tele)
Fmoc-His(Trt)-OHHCTU / DIPEA / 80°C16.6%
Optimized N

(Tele)
Fmoc-His(Trt)-OHDIC / Oxyma / 50°C2.5%
N

-Protected
N

(Pros)
Fmoc-His(Mbom)-OH HCTU / DIPEA / 80°C0.8%
N

-Protected
N

(Pros)
Fmoc-His(Bum)-OH HCTU / DIPEA / 80°C< 1.0%

Data aggregated from Mergler et al. and internal validation studies [1, 2].

Module 3: Experimental Protocols

Protocol A: Utilizing N -Protected Derivatives (Bum/Mbom)

Use this protocol for sequences requiring high temperature or where <0.5% D-isomer is critical.

  • Reagent Selection:

    • Amino Acid: Fmoc-His(Mbom)-OH or Fmoc-His(Bum)-OH.[2][3][4]

    • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[6][7]

    • Base: NONE. (These derivatives are stable, but base-free coupling is always safer).

  • Coupling:

    • Dissolve AA and Oxyma in DMF.

    • Add DIC immediately prior to addition to resin.

    • Allow to react for 60 minutes at room temperature or up to 75°C (microwave).

  • Cleavage (CRITICAL STEP):

    • N

      
       groups release formaldehyde  upon acidolysis.[8] This can react with N-terminal Cysteine (forming thiazolidine) or Tryptophan.[2]
      
    • Scavenger Cocktail: TFA / TIS / H

      
      O / Methoxyamine HCl  (92.5 : 2.5 : 2.5 : 0.5 wt%).
      
    • Note: Methoxyamine acts as a "formaldehyde sponge."

Protocol B: Optimization for Standard Trityl (Trt) Derivatives

Use this if N


 derivatives are cost-prohibitive or unavailable.
  • Reagent Selection:

    • Activator: DIC / Oxyma Pure (Superior to HBTU/HOBt for His).

    • Base: Sym-collidine (2,4,6-trimethylpyridine).

    • Why? Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5), reducing the risk of proton abstraction while sufficient for activation.

  • Temperature Control:

    • Strict Limit: Do NOT exceed 50°C. Ideally, couple at Room Temperature (RT).

  • Workflow:

    • Pre-activate AA with DIC/Oxyma for 2 minutes.

    • Add Collidine (if required for salt forms) only right before coupling.

Module 4: Troubleshooting & FAQs

Decision Logic for Histidine Optimization

HisTroubleshooting Start Start: High D-His Observed? Check_Temp Is Coupling Temp > 50°C? Start->Check_Temp Reduce_Temp Action: Reduce to RT Use DIC/Oxyma Check_Temp->Reduce_Temp Yes Check_Base Is DIPEA used? Check_Temp->Check_Base No Switch_Base Action: Switch to Collidine (Sym-collidine) Check_Base->Switch_Base Yes Check_Seq Is His next to Gly/Pro or critical region? Check_Base->Check_Seq No Switch_Deriv Action: Switch to Fmoc-His(Mbom)-OH Check_Seq->Switch_Deriv Yes Scavenger CRITICAL: Add Methoxyamine to Cleavage Cocktail Switch_Deriv->Scavenger Required

Figure 2: Decision tree for troubleshooting histidine racemization.

Frequently Asked Questions

Q1: Why not use N


-protected derivatives (Bum/Mbom) for every synthesis? 
A:  Two reasons: Cost and Cleavage Complexity. N

derivatives are significantly more expensive. Furthermore, the release of formaldehyde during cleavage requires specific scavengers (Methoxyamine or Cysteine excess). If you forget the scavenger, you risk modifying other residues in your peptide [3].

Q2: I am using Fmoc-His(Trt)-OH and seeing 5% D-His. Can I fix this without buying new derivatives? A: Likely, yes. First, eliminate DIPEA. Switch to DIC/Oxyma Pure activation. If a base is absolutely necessary (e.g., for on-resin neutralization), use Sym-collidine . Second, ensure the coupling temperature is <40°C . Trityl protection is thermally labile regarding stereochemistry [4].

Q3: Does the position of Histidine in the sequence matter? A: Yes. Racemization is more likely if the Histidine is coupled onto the resin (C-terminal) or if the subsequent amino acid is sterically hindering. However, the mechanism described here refers to the coupling of Histidine into the chain. If His is the C-terminal residue (attached to resin), racemization occurs during the loading step or repeated base treatments (Fmoc removal of subsequent AA). For C-terminal His, using 2-chlorotrityl chloride resin (loading without base) is mandatory.

Q4: What is the difference between Bum and Mbom? A: Both protect the N


 position. Bum  (t-butoxymethyl) is the classic N

protector but requires toxic reagents for its synthesis.[4] Mbom (4-methoxybenzyloxymethyl) is a modern alternative that offers the same stereochemical rigidity with slightly easier synthetic handling. Both require formaldehyde scavenging upon cleavage [1].

References

  • Mergler, M., Dick, F., Sax, B., & Vorherr, T. (2003). The 4-methoxybenzyloxymethyl (Mbom) group: A new histidine side-chain protecting group for Fmoc solid-phase peptide synthesis.[8] Journal of Peptide Science, 9(8), 518-526. Link

  • Hibino, H., & Nishiuchi, Y. (2012). 4-Methoxybenzyloxymethyl group as an Npi-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy.[8] Tetrahedron Letters, 53(41), 5531-5534. Link

  • Bachem. (2020). Histidine: The Racemization Risk. Bachem Technical Notes. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Troubleshooting

Impact of base choice on Fmoc-His(MBom)-OH stability and racemization

Topic: Impact of base choice on Fmoc-His(MBom)-OH stability and racemization Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The MBom Advanta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of base choice on Fmoc-His(MBom)-OH stability and racemization Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The MBom Advantage

In Solid-Phase Peptide Synthesis (SPPS), Histidine is notoriously prone to racemization (epimerization) during the coupling step.[1][2] The standard derivative, Fmoc-His(Trt)-OH , protects the N


 (tele) nitrogen, leaving the N

(pros) nitrogen free to act as an intramolecular base.[1] This autocatalytic mechanism abstracts the

-proton, leading to significant racemization (up to 16–30% under forcing conditions).[1]

Fmoc-His(MBom)-OH utilizes the [(4-methoxybenzyloxy)methyl] group to protect the N


 position.[1] By blocking the specific nitrogen responsible for proton abstraction, it virtually eliminates racemization (<0.8% even at 80°C). However, its use requires specific modifications to your cleavage protocol  to prevent side reactions caused by formaldehyde release.

Mechanism of Racemization & Base Impact[3]

The "Autocatalysis" Problem (Trt vs. MBom)

The choice of protecting group dictates the mechanism of racemization. Understanding this causality is essential for troubleshooting.[1]

  • Fmoc-His(Trt)-OH (N

    
    -protected):  The electron lone pair on the unprotected N
    
    
    
    nitrogen is spatially positioned to deprotonate the C
    
    
    -H.[1] This formation of an enol intermediate is the primary cause of racemization.
  • Fmoc-His(MBom)-OH (N

    
    -protected):  The MBom group sterically and electronically blocks the N
    
    
    
    nitrogen, shutting down the intramolecular pathway.[1]
Diagram: Histidine Racemization Mechanism

RacemizationMechanism cluster_Trt Standard: Fmoc-His(Trt)-OH cluster_MBom Solution: Fmoc-His(MBom)-OH Trt_Start His(Trt) Activated Ester (N-tau protected, N-pi FREE) Base_Attack Intramolecular Base Attack (N-pi abstracts Alpha-Proton) Trt_Start->Base_Attack High Risk Enol Achiral Enol Intermediate (Loss of Stereochemistry) Base_Attack->Enol Racemic Racemic Product (L-His + D-His) Enol->Racemic MBom_Start His(MBom) Activated Ester (N-pi PROTECTED) Block N-pi Blocked (No Intramolecular Abstraction) MBom_Start->Block Protected Pure Pure L-His Product (>99.5% ee) Block->Pure

Caption: Mechanism comparison showing how N-pi protection (MBom) physically blocks the intramolecular base pathway responsible for racemization in His(Trt).[1]

Comparative Data: Base Choice & Thermal Stability

The following data illustrates the impact of base choice during coupling (activation) and the resulting enantiomeric purity.

Table 1: Racemization Levels of His Derivatives under Various Conditions

DerivativeCoupling ConditionsBase (Activation)Temperature% D-His Formation
Fmoc-His(Trt)-OH HCTU / 6-Cl-HOBtDIPEA (2 eq)25°C7.8%
Fmoc-His(Trt)-OH DIC / OxymaNone (DIC)50°C4.5%
Fmoc-His(Trt)-OH HCTU / DIPEADIPEA 80°C (Microwave)16.6%
Fmoc-His(MBom)-OH HCTU / 6-Cl-HOBtDIPEA (2 eq)25°C0.3%
Fmoc-His(MBom)-OH HCTU / DIPEADIPEA 80°C (Microwave)0.8%

Key Insight: While His(Trt) is highly sensitive to base-mediated activation (DIPEA) and heat, His(MBom) maintains stability even under aggressive coupling conditions.[1][2]

Troubleshooting Guide & Protocols

Issue 1: "I see unexpected adducts on Cysteine or Tryptophan."

Diagnosis: Formaldehyde Scavenging Failure.[1] Cause: The MBom group is acid-labile.[1][3] Upon cleavage with TFA, it releases formaldehyde and the 4-methoxybenzyl cation.[1] Formaldehyde reacts rapidly with the N-terminal Cysteine (forming a thiazolidine) or Tryptophan.[1] Solution: You must add a specific scavenger to the cleavage cocktail.

Protocol: Optimized Cleavage for His(MBom)

  • Preparation: Prepare the cleavage cocktail.

  • Standard Cocktail: TFA / TIS / Water (95:2.5:2.5).

  • Mandatory Additive: Add Methoxyamine Hydrochloride (MeONH₂·HCl) at 0.2 – 0.5 M concentration.[1]

    • Mechanism:[1][4][5] Methoxyamine reacts with formaldehyde faster than the peptide side chains, forming an oxime.

  • Execution: Incubate resin for 2–3 hours at room temperature.

  • Precipitation: Precipitate in cold diethyl ether as usual.

Issue 2: "Can I use DBU for Fmoc removal?"

Diagnosis: Base Sensitivity Check. Analysis:

  • Piperidine (20%): Fmoc-His(MBom)-OH is fully stable to standard piperidine deprotection.[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base often used for "difficult" sequences.[1]

    • Risk:[1][2] While MBom itself is relatively stable, DBU promotes aspartimide formation (if Asp is present) and can induce racemization of Cysteine.

    • Recommendation: Avoid DBU if possible.[1] If you must use it (e.g., for aggregation breaking), limit exposure time to <5 minutes per cycle and use 2% DBU + 2% Piperidine.[1]

Issue 3: "My coupling yield is low."

Diagnosis: Steric Hindrance or Aggregation.[1] Analysis: The MBom group is bulkier than Trt. Solution:

  • Increase coupling temperature to 50°C (MBom is stable at this temp).

  • Switch to DIC/OxymaPure activation (superior to HBTU/DIPEA for hindered amino acids).[1]

  • Double couple the Histidine residue.

Workflow: Decision Tree for His Protection

Use this workflow to determine when to switch from Trt to MBom.

HisDecisionTree Start Select Histidine Derivative Condition Coupling Conditions? Start->Condition Standard Room Temp Standard Coupling Condition->Standard Mild Forcing High Temp (>50°C) Microwave / Slow Coupling Condition->Forcing Aggressive Trt_Path Use Fmoc-His(Trt)-OH Standard->Trt_Path MBom_Path Use Fmoc-His(MBom)-OH Forcing->MBom_Path Cleavage_Check Cleavage Protocol Trt_Path->Cleavage_Check MBom_Path->Cleavage_Check Std_Cleavage Standard TFA/TIS/H2O Cleavage_Check->Std_Cleavage For Trt Mod_Cleavage Add Methoxyamine HCl (Scavenge Formaldehyde) Cleavage_Check->Mod_Cleavage REQUIRED for MBom

Caption: Decision tree for selecting His derivatives. Note the mandatory cleavage modification for MBom.

Frequently Asked Questions (FAQ)

Q: Is Fmoc-His(MBom)-OH stable to Piperidine? A: Yes. The MBom group is stable to 20% Piperidine in DMF, which is the standard reagent for Fmoc removal. It does not degrade or fall off during the deprotection cycles.

Q: Why is MBom more expensive than Trt? A: The synthesis of Fmoc-His(MBom)-OH is more complex, requiring regioselective protection of the N


 nitrogen.[1] However, the cost is often offset by the elimination of failed batches due to racemization impurities, which are difficult to separate by HPLC.

Q: Can I use MBom with Cysteine-rich peptides? A: Yes, but you must be vigilant during cleavage.[1] The formaldehyde released from MBom reacts instantly with the N-terminal Cysteine to form a thiazolidine ring.[1] You must use Methoxyamine HCl in the cleavage cocktail to prevent this.

Q: Does MBom affect solubility? A: MBom is generally more hydrophobic than Trt.[1] In some "difficult" sequences, this might slightly increase aggregation.[1][6] If you observe aggregation, consider using a chaotropic salt (e.g., K-Oxyma) or elevated temperature (50°C), as MBom is thermally stable.[1]

References

  • Hibino, H., & Nishiuchi, Y. (2011).[1] 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy.[1] Tetrahedron Letters, 52(38), 4947-4950.[1]

  • Merck Millipore. (2015).[1][7] Novabiochem® Letters: New Building Blocks for Fmoc SPPS. Merck Millipore Technical Notes.

  • Behrendt, R., White, P., & Offer, J. (2016).[1][8] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[1] [1]

  • BenchChem. (2025).[1][9] Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis.[1][3] BenchChem Technical Guides.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Histidine in Fmoc SPPS: A Comparative Guide to Protecting Groups

Executive Summary Histidine is frequently cited as the "Achilles' heel" of solid-phase peptide synthesis (SPPS).[1] Its imidazole side chain is not only a potent nucleophile capable of acyl transfer but also a catalyst f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Histidine is frequently cited as the "Achilles' heel" of solid-phase peptide synthesis (SPPS).[1] Its imidazole side chain is not only a potent nucleophile capable of acyl transfer but also a catalyst for its own racemization. In Fmoc chemistry, the choice of the histidine protecting group is not merely a matter of preference—it is a strategic decision that dictates the purity, chirality, and downstream utility of your peptide.

This guide moves beyond standard catalog descriptions to provide a mechanistic and data-driven comparison of the primary histidine protecting groups: Trt, Boc, Mtt, Mbom, and Dnp . We analyze their stability profiles, racemization suppression capabilities, and specific utility in modern synthetic workflows.

Part 1: The Challenge – The Mechanism of Racemization

To select the right protecting group, one must first understand the enemy. Histidine racemization occurs primarily during the activation step. The basic nitrogen of the imidazole ring (N


) acts as an intramolecular base, abstracting the proton from the 

-carbon of the activated ester.[2] This leads to the formation of a planar enol intermediate, destroying chirality.
Mechanistic Pathway[1][3]

RacemizationMechanism Activation Activated His Species (L-Isomer) ProtonAbstraction Intramolecular Proton Abstraction (by Imidazole N-pi) Activation->ProtonAbstraction High Temp / Slow Coupling Enol Planar Enol Intermediate (Achiral) ProtonAbstraction->Enol Reprotonation Reprotonation Enol->Reprotonation L_Iso L-Histidine (Target) Reprotonation->L_Iso 50% D_Iso D-Histidine (Impurity) Reprotonation->D_Iso 50%

Figure 1: The mechanism of histidine racemization. The proximity of the imidazole nitrogen to the alpha-carbon facilitates self-catalyzed deprotonation.

The Solution: Masking the imidazole nitrogen with an electron-withdrawing group reduces its basicity, thereby suppressing this pathway. The position of the protecting group (N


 vs. N

) and its electronic properties are the key variables.

Part 2: Detailed Comparison of Protecting Groups

Trityl (Trt): The Standard Workhorse

Structure: N


-Trityl protection.[1][2]
  • Mechanism: Steric bulk prevents N

    
     alkylation, but it exerts only a weak electron-withdrawing effect on the critical N
    
    
    
    nitrogen.[1]
  • Pros: Highly acid-labile (removed with 95% TFA); no special cleavage steps required; inexpensive.[1]

  • Cons: High risk of racemization at elevated temperatures (>50°C) or with slow couplings. Solutions of Fmoc-His(Trt)-OH are unstable, often turning yellow/orange within 24 hours due to decomposition.[1]

  • Best Use: Routine synthesis of short peptides at room temperature.

tert-Butyloxycarbonyl (Boc): The High-Temp Specialist

Structure: N


/N

-Boc protection (often supplied as N(im)-Boc).[1]
  • Mechanism: The urethane group is strongly electron-withdrawing, significantly reducing the basicity of the imidazole ring and suppressing proton abstraction.

  • Pros: Superior racemization suppression (see data below).[1] Stable in solution for >10 days.

  • Cons: Historically perceived as incompatible with Fmoc due to potential instability to piperidine, but modern data confirms Fmoc-His(Boc)-OH is sufficiently stable for standard cycles.[1]

  • Best Use: Microwave-assisted SPPS, long sequences, or couplings requiring heat.[1]

4-Methyltrityl (Mtt): The Architect's Tool

Structure: Similar to Trt but with a methyl group on the phenyl ring.

  • Mechanism: Hyper-acid-labile.[1]

  • Pros: Orthogonality. Can be removed with 1% TFA/DCM while leaving other side chains (tBu, Boc) and the peptide-resin linkage intact.[1]

  • Cons: More expensive; offers similar racemization protection to Trt (poor at high heat).[1]

  • Best Use: Peptides requiring post-synthetic side-chain modification (e.g., methylation, fluorophore labeling) on the Histidine.[1]

4-Methoxybenzyloxymethyl (Mbom): The Premium Standard

Structure: N


-protection.[1][3]
  • Mechanism: N

    
     placement physically blocks the nitrogen responsible for proton abstraction.
    
  • Pros: Gold standard for racemization suppression (comparable to or better than Boc). Extremely stable.

  • Cons: Very expensive; releases formaldehyde upon cleavage (requires scavengers); rarely used for routine work due to cost.[1]

  • Best Use: Critical therapeutic candidates where <0.1% D-isomer is mandated and cost is secondary.[1]

2,4-Dinitrophenyl (Dnp): The Legacy Option

Structure: Aryl protection.[1]

  • Mechanism: Electron-withdrawing, but stable to acid.[1]

  • Pros: Completely stable to TFA; useful for aggregation-prone sequences where "N-to-N" transfer is a risk.[1]

  • Cons: Non-orthogonal cleavage. Requires a separate, harsh thiolysis step (Thiophenol) before acidic cleavage.[1] If not removed, it can permanently modify the N-terminus.[1]

  • Best Use: Specialized cases where acid stability of the His side chain is required during synthesis.[4]

Part 3: Comparative Performance Data

The following data aggregates findings from modern microwave SPPS studies comparing racemization levels during coupling (DIC/Oxyma activation).

FeatureFmoc-His(Trt)-OH Fmoc-His(Boc)-OH Fmoc-His(Mbom)-OH Fmoc-His(Mtt)-OH
Racemization (50°C) High (~6.8%)Very Low (0.18%) Very Low (<0.2%)High (~6.5%)
Racemization (90°C) Severe (>16%)Low (0.81%) Low (<1.0%)Severe (>16%)
Solution Stability Poor (<24 h)Excellent (>10 days) ExcellentModerate
Deprotection 95% TFA95% TFA95% TFA1% TFA (Orthogonal)
Relative Cost $



$

Data Source: Aggregated from CEM Corp Application Notes and comparative studies (Merck/Novabiochem).

Part 4: Selection Workflow

Use this decision tree to select the optimal protecting group for your specific application.

SelectionGuide Start Start: Select His Protecting Group Q1 Is post-synthetic modification of His required? Start->Q1 Q2 Are you using Microwave/Heat (>50°C)? Q1->Q2 No UseMtt Use Fmoc-His(Mtt)-OH (Orthogonal Removal) Q1->UseMtt Yes Q3 Is the sequence prone to severe aggregation? Q2->Q3 No (Room Temp) UseBoc Use Fmoc-His(Boc)-OH (Prevents Racemization) Q2->UseBoc Yes UseTrt Use Fmoc-His(Trt)-OH (Standard/Cheap) Q3->UseTrt No (Standard) UseDnp Use Fmoc-His(Dnp)-OH (Requires Thiolysis) Q3->UseDnp Yes (Rare)

Figure 2: Decision matrix for Histidine protecting group selection.

Part 5: Experimental Protocols

Protocol A: Orthogonal Removal of Mtt Group

For selectively exposing the Histidine side chain while keeping the peptide on-resin (e.g., for methylation).

  • Wash: Wash the resin 3x with DCM.

  • Cocktail Preparation: Prepare a solution of 1% TFA and 5% TIS (Triisopropylsilane) in DCM . The TIS is crucial to scavenge the trityl cation and prevent re-attachment.

  • Flow Wash (Critical): Do not incubate. Add the solution to the resin and immediately filter/drain. Repeat this "flow" process approx. 10-15 times over 30 minutes.

    • Why? Prolonged exposure to even dilute TFA can slowly cleave the peptide from the resin (especially if using 2-CTC). Flow washing removes the cleaved Mtt cation immediately.

  • Monitor: The solution will turn yellow (trityl cation) and then fade to clear as the reaction completes.

  • Neutralize: Wash 3x with 5% DIPEA in DMF to neutralize the resin before proceeding with side-chain modification.

Protocol B: Removal of Dnp Group (Thiolysis)

Required before final TFA cleavage if using Fmoc-His(Dnp)-OH.[1]

  • Swelling: Swell the resin in DMF.[5]

  • Reagent: Prepare a solution of 20% Thiophenol (PhSH) and 10% DIPEA in DMF .

    • Safety Note: Thiophenol is toxic and has a potent stench. Use a fume hood and bleach all waste.

  • Reaction: Treat the resin with the solution for 2 x 30 minutes at room temperature.

  • Wash: Wash thoroughly with DMF, then DCM, then DMF to remove all traces of thiophenol.

  • Verification: The resin should shift from a yellow tint (Dnp) to white/colorless.

Protocol C: Low-Racemization Coupling (General)

Applicable for Trt, Boc, or Mbom.[1]

  • Activator: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1]

    • Avoid: HBTU/HATU with DIPEA for Histidine, as the excess base promotes racemization.

  • Temperature:

    • His(Trt): Strictly < 50°C (preferably RT).

    • His(Boc): Up to 90°C is acceptable (2 min coupling).

  • Pre-activation: Minimize pre-activation time. Add the activator to the amino acid and transfer to the resin immediately (< 2 mins).

References

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[1][6] (Accessed 2025).[1][4][7][8] Link

  • Merck (Novabiochem). Fmoc-His(MBom)-OH: A new derivative for the suppression of racemization.[1][3] Novabiochem Letters.[1] Link[1]

  • Bachem. Fmoc-His(1-Boc)-OH Product Specifications and Stability Data.Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][2][3][4][7][9][10] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • Aapptec. Removal of Dnp Protecting Groups: Technical Bulletin.Link

Sources

Comparative

Experimental Evidence for Reduced Epimerization with Fmoc-His(MBom)-OH

[1][2] Executive Summary: The Case for -Protection For decades, histidine has been the "problem child" of solid-phase peptide synthesis (SPPS). The standard derivative, Fmoc-His(Trt)-OH , protects the -nitrogen (N ) of t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Case for -Protection

For decades, histidine has been the "problem child" of solid-phase peptide synthesis (SPPS). The standard derivative, Fmoc-His(Trt)-OH , protects the


-nitrogen (N

) of the imidazole ring.[1] While this prevents N-acylation, it leaves the

-nitrogen (N

) lone pair exposed. This exposed basic nitrogen acts as an intramolecular catalyst, deprotonating the

-carbon during activation and leading to significant racemization (epimerization)—often exceeding 15% under elevated temperatures.

Fmoc-His(MBom)-OH (Fmoc-His(


-4-methoxybenzyloxymethyl)-OH) solves this structural flaw by placing the protecting group directly on the 

-nitrogen. This guide presents experimental evidence demonstrating that MBom protection reduces D-His formation from 16.6% to 0.8% under microwave conditions, effectively "locking" the stereochemistry of the histidine residue.

Mechanistic Insight: The -Nitrogen Problem

To understand why MBom succeeds where Trt fails, we must look at the electronic environment of the activated histidine ester.

The Racemization Pathway

During coupling, the carboxyl group is activated (e.g., as an OBt or OAt ester). In Fmoc-His(Trt)-OH, the bulky trityl group resides on the N


 (tele) position due to steric hindrance. This leaves the N

(pros) nitrogen with a free lone pair.
  • Proximity: The N

    
     is spatially close to the C
    
    
    
    -proton.
  • Intramolecular Catalysis: The N

    
     acts as a general base, abstracting the C
    
    
    
    -proton.
  • Enolization: This forms a planar, achiral enolate intermediate.

  • Reprotonation: The enolate is reprotonated from either face, resulting in a mixture of L- and D-isomers.

The MBom Solution

The MBom group is chemically engineered to bind to the N


 position. By capping this specific nitrogen:
  • Electronic Blockade: The lone pair is no longer available to abstract the

    
    -proton.
    
  • Steric Shielding: The bulky ether group physically obstructs the approach of external bases.

RacemizationMechanism HisTrt Fmoc-His(Trt)-OH (N-tau protected) FreePi Free N-pi Lone Pair (Basic) HisTrt->FreePi Activation Enol Enolization of Active Ester FreePi->Enol Intramolecular Proton Abstraction Racemic Racemized Product (L-His + D-His) Enol->Racemic Reprotonation HisMBom Fmoc-His(MBom)-OH (N-pi protected) BlockedPi Blocked N-pi (No Basic Activity) HisMBom->BlockedPi Activation Pure Stereochemically Pure (L-His) BlockedPi->Pure Direct Coupling

Figure 1: Comparative Mechanism. The red pathway illustrates the intrinsic flaw of Trt protection leading to racemization. The green pathway shows how MBom blocks this specific intramolecular failure mode.

Comparative Performance Analysis

The following data aggregates side-by-side comparisons performed using standard phosphonium/uronium activation methods. The difference is most stark under conditions of high thermal energy (microwave synthesis) or prolonged pre-activation.

Experimental Data: D-His Formation (%)

Coupling conditions: 5 min pre-activation, followed by coupling.

Coupling ConditionFmoc-His(Trt)-OH (% D-Isomer)Fmoc-His(MBom)-OH (% D-Isomer)Improvement Factor
Standard Room Temp (HCTU/DIPEA, 25°C)7.8%0.3% 26x
Microwave Heating (80°C)16.6%0.8% 20x
Prolonged Activation (Pre-activation > 5 min)> 10.0%< 0.5% > 20x

Analysis: The data indicates that Fmoc-His(Trt)-OH is thermally unstable regarding stereochemistry.[1] At 80°C, a standard temperature for modern microwave SPPS, nearly one-fifth of the histidine converts to the D-isomer.[1] Fmoc-His(MBom)-OH maintains near-perfect integrity (<1%) under identical stress.

Experimental Protocols

To replicate these results or utilize Fmoc-His(MBom)-OH in your own workflow, you must modify the cleavage protocol. Failure to do so will result in side reactions.

Critical Consideration: The Formaldehyde Trap

Unlike Trt, which yields a stable trityl cation, the MBom group releases formaldehyde and a p-methoxybenzyl cation upon TFA cleavage.[1]

  • Risk: Formaldehyde reacts with N-terminal Cysteine (forming thiazolidine) or Tryptophan (forming carbolines).[1]

  • Solution: You must include a scavenger. Methoxyamine hydrochloride is the standard choice.

Step-by-Step Workflow
A. Coupling (Solid Phase)[2][3][4][5]
  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.

  • Activation:

    • Dissolve Fmoc-His(MBom)-OH (4 eq) in DMF.

    • Add HCTU (3.9 eq) or DIC/Oxyma (4 eq).

    • Add DIPEA (8 eq) only immediately before addition to resin.

  • Reaction: Shake at room temperature for 30-60 min OR microwave at 75°C for 5 min.

  • Washing: Wash with DMF (3x) and DCM (3x).

B. Cleavage & Scavenging (The "MBom Cocktail")

Standard cleavage cocktails (e.g., Reagent K) are insufficient.

  • Prepare Cocktail:

    • TFA: 90%

    • TIS (Triisopropylsilane): 2.5%

    • Water: 2.5%

    • DODT (if Cys present): 2.5%

    • Methoxyamine HCl: 30-50 mg per mL of cleavage cocktail (approx. 5-10 eq relative to peptide).

  • Incubation: Add cocktail to resin. Shake for 2-3 hours at room temperature.

    • Note: The Methoxyamine reacts with the liberated formaldehyde to form an oxime, preventing it from modifying the peptide.

  • Precipitation: Filter resin and precipitate filtrate in cold diethyl ether.

Workflow cluster_Cleavage CRITICAL: Modified Cleavage Start Start: Resin-Bound Peptide Coupling Coupling Step Fmoc-His(MBom)-OH + DIC/Oxyma (High Temp Safe) Start->Coupling TFA TFA Cleavage Coupling->TFA Release Release of Formaldehyde TFA->Release Analysis HPLC Analysis (Expect <0.8% D-His) TFA->Analysis Precipitation Scavenger Add Methoxyamine HCl (Formaldehyde Trap) Release->Scavenger Trapping Safe Safe Oxime Byproduct Scavenger->Safe

Figure 2: Synthesis Workflow. Note the specific requirement for Methoxyamine HCl during the cleavage step to neutralize formaldehyde byproducts.

Application Guide: When to Use MBom

While Fmoc-His(MBom)-OH offers superior stereocontrol, it is more expensive than the Trt derivative. It should be reserved for "High-Risk" sequences.

ScenarioRisk LevelRecommended Derivative
Standard Synthesis (RT) LowFmoc-His(Trt)-OH (sufficient for most simple sequences)
Microwave Synthesis (>50°C) High Fmoc-His(MBom)-OH (Mandatory to prevent >5% racemization)
His-Cys or His-Gly Segments Critical Fmoc-His(MBom)-OH (These segments are hyper-sensitive to epimerization)
Convergent Synthesis Critical Fmoc-His(MBom)-OH (Fragment condensation requires maximum purity)
Summary of Benefits vs. Drawbacks
  • Pros: Near-total suppression of racemization; compatible with microwave heating; stable to piperidine.

  • Cons: Higher cost; requires methoxyamine scavenger during cleavage; potential for formaldehyde adducts if scavenger is forgotten.

References

  • Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7, 502–510. Retrieved from [Link]

  • CEM Corporation. Unparalleled Solid Phase Peptide Synthesis: High Temperature Coupling. Retrieved from [Link]

Sources

Validation

Comparative Guide: Coupling Efficiency and Racemization Suppression of Fmoc-His(MBom)-OH

[1][2] Executive Summary The Core Finding: Fmoc-His(MBom)-OH (N -4-methoxybenzyloxymethyl) offers superior protection against racemization compared to the standard Fmoc-His(Trt)-OH (N -trityl), particularly under high-en...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The Core Finding: Fmoc-His(MBom)-OH (N


-4-methoxybenzyloxymethyl) offers superior protection against racemization compared to the standard Fmoc-His(Trt)-OH (N

-trityl), particularly under high-energy coupling conditions (e.g., microwave irradiation or strong base activation).[1]

While DIC/Oxyma Pure remains the gold standard for minimizing racemization in routine histidine couplings, Fmoc-His(MBom)-OH effectively "unlocks" the use of powerful phosphonium and uronium reagents (like HATU ) without the severe stereochemical penalties usually associated with histidine. This guide validates when to justify the higher cost of MBom protection to ensure sequence integrity in difficult peptide syntheses.

The Challenge: Histidine Racemization Mechanics

Histidine is notoriously prone to racemization (conversion of L-isomer to D-isomer) during activation.[2][3] This is not a random event but a mechanically driven intramolecular process.

  • The Mechanism: The unmasked nitrogen on the imidazole ring acts as a base. It abstracts the proton from the

    
    -carbon of the activated amino acid ester, forming an achiral enolate intermediate.[3][4] Upon reprotonation, the chirality is scrambled.
    
  • The

    
     vs. 
    
    
    
    Distinction:
    • Fmoc-His(Trt)-OH: The Trityl group protects the

      
      -nitrogen  (N3). This leaves the 
      
      
      
      -nitrogen
      (N1) exposed and able to catalyze the abstraction of the
      
      
      -proton.
    • Fmoc-His(MBom)-OH: The MBom group protects the

      
      -nitrogen  (N1).[2] By blocking the specific nitrogen responsible for the intramolecular base catalysis, racemization is mechanistically suppressed.
      

Comparative Analysis: Reagent Performance

The following data synthesizes performance metrics from standard solid-phase peptide synthesis (SPPS) stress tests (e.g., microwave coupling at 60°C+ or pre-activation with excess base).

Table 1: Racemization Levels of His Derivatives by Coupling Reagent
Coupling SystemActivation TypeFmoc-His(Trt)-OH (% D-Isomer)Fmoc-His(MBom)-OH (% D-Isomer)Efficiency Note
DIC / Oxyma Pure Carbodiimide (Base-free)< 1.0%< 0.2%Baseline. Safe for both, but MBom is negligible.
HATU / DIEA Uronium (Base-mediated)8.0% - 26.0% 0.3% - 0.8% Critical Difference. Trt fails under base/heat; MBom remains stable.
PyBOP / NMM Phosphonium3.0% - 5.0%< 0.5%MBom allows phosphonium use for difficult sequences.
DEPBT / DIEA Phosphate< 2.0%< 0.2%Excellent alternative, but slower kinetics than HATU.

Key Insight: The combination of Fmoc-His(Trt)-OH with HATU is a "forbidden" pairing in high-fidelity synthesis due to massive epimerization. Fmoc-His(MBom)-OH renders this powerful coupling system viable.

Decision Logic & Workflow

The choice between Trt and MBom should be dictated by the difficulty of the sequence and the required coupling energy.

ReagentSelection Start Start: Histidine Coupling SeqAnalysis Analyze Sequence Difficulty (Aggregation/Sterics) Start->SeqAnalysis IsDifficult Is the coupling difficult? SeqAnalysis->IsDifficult StandardPath Standard Coupling IsDifficult->StandardPath No HighEnergy High Energy Required (Microwave / HATU) IsDifficult->HighEnergy Yes ReagentStd Use Fmoc-His(Trt)-OH + DIC / Oxyma Pure StandardPath->ReagentStd ReagentAdv Use Fmoc-His(MBom)-OH + HATU / DIEA HighEnergy->ReagentAdv Cleavage Cleavage Note: Add Methoxyamine·HCl to TFA cocktail ReagentAdv->Cleavage

Figure 1: Decision matrix for selecting Histidine protecting groups based on synthetic difficulty. Note the specific cleavage requirement for MBom.

Experimental Protocol: The "Stress Test"

To validate the efficiency of MBom in your own lab, use this self-validating protocol. It compares the two derivatives under "forcing" conditions (HATU activation) where the difference is most distinct.

Materials
  • Resin: Rink Amide (0.5 mmol/g)

  • Model Peptide: H-Gly-His-Phe-NH₂ (The Phe-His bond is the test site).

  • Reagents: HATU, DIEA (Diisopropylethylamine), DMF.

Step-by-Step Methodology
  • Resin Preparation: Swell resin in DMF (30 min). Deprotect Fmoc (20% Piperidine/DMF).[5]

  • Coupling (Parallel Setup):

    • Vial A (Control): Fmoc-His(Trt)-OH (3 eq), HATU (2.9 eq), DIEA (6 eq).

    • Vial B (Test): Fmoc-His(MBom)-OH (3 eq), HATU (2.9 eq), DIEA (6 eq).

  • Activation: Dissolve amino acid and HATU in minimal DMF. Add DIEA. Wait 2 minutes (Pre-activation stress test).

  • Reaction: Add mixture to resin. Shake for 45 minutes at 40°C (or microwave 75°C for 5 min).

  • Final Coupling: Couple Fmoc-Gly-OH using standard DIC/Oxyma to complete the tripeptide.

  • Cleavage (Crucial Step for MBom):

    • Cocktail: TFA / TIS / H₂O / Methoxyamine·HCl (92.5 : 2.5 : 2.5 : 0.5 g).

    • Note: Methoxyamine is required to scavenge the formaldehyde released by the MBom group, preventing it from cross-linking the peptide.

  • Analysis: Analyze crude via RP-HPLC (C18).

    • Metric: Integrate the area of the D-His diastereomer peak (usually elutes just before the L-isomer).

Recommendations

  • Routine Synthesis: Continue using Fmoc-His(Trt)-OH with DIC/Oxyma Pure . It is cost-effective and generates <1% racemization under mild conditions.

  • Difficult Sequences / Microwave: If you observe aggregation or incomplete coupling requiring HATU or high heat , switch immediately to Fmoc-His(MBom)-OH . The cost of the derivative is lower than the cost of a failed synthesis.

  • Cleavage Safety: Always include a formaldehyde scavenger (Methoxyamine·HCl or Cysteine) in the cleavage cocktail when using MBom to prevent formylation side reactions.

References

  • Hibino, H., & Nishiuchi, Y. (2012). 4-Methoxybenzyloxymethyl group: A histidine side-chain protecting group for Fmoc-based solid-phase peptide synthesis.[6] Journal of Peptide Science. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.[3][1][5] (Comparative data on

    
    -protection). Retrieved from [Link]
    

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fmoc-His(MBom)-OH

Topic: Personal protective equipment for handling Fmoc-His(MBom)-OH Role: Senior Application Scientist Operational Guide for Peptide Synthesis Workflows Executive Summary & Chemical Context Fmoc-His(MBom)-OH (N-alpha-(9-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Fmoc-His(MBom)-OH Role: Senior Application Scientist

Operational Guide for Peptide Synthesis Workflows

Executive Summary & Chemical Context

Fmoc-His(MBom)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-imidazole-(4-methoxybenzyloxymethyl)-L-histidine) is a specialized building block used in Solid Phase Peptide Synthesis (SPPS).

Unlike the more common Trityl (Trt) protection, the MBom group is employed specifically to suppress racemization during the coupling of Histidine, a notorious challenge in peptide chemistry. However, this unique side-chain protection introduces specific handling dynamics:

  • Physical State: Typically a fine, low-density powder prone to electrostatic charging.

  • Chemical Stability: The MBom group is acid-labile (cleaved by TFMSA or HF, and stable to standard TFA conditions unless specific scavengers are used).

  • Primary Hazard: Particulate inhalation and potential sensitization. Upon accidental hydrolysis (contact with strong acids), it may release formaldehyde and 4-methoxybenzyl derivatives.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy. The risk profile of Fmoc-His(MBom)-OH is threefold:

Hazard CategorySpecific RiskMechanism of Action
Particulate (Dust) HighElectrostatic Lofting: Fmoc-amino acids are dielectric. Friction during weighing generates static charge, causing the powder to "fly" and remain suspended in the breathing zone.
Chemical Irritation ModerateMucosal Contact: Causes irritation to the respiratory tract (STOT SE 3), skin (Cat 2), and eyes (Cat 2).
Solvent Permeation High (in solution)Carrier Effect: Once dissolved in DMF or NMP (standard SPPS solvents), the solution can rapidly permeate standard nitrile gloves, carrying the sensitizing amino acid through the skin barrier.
Personal Protective Equipment (PPE) Matrix

Standard lab coats and safety glasses are insufficient for high-fidelity peptide synthesis.

A. Respiratory Protection (Critical)

The low bulk density of Fmoc-His(MBom)-OH makes inhalation the primary exposure vector.

  • Minimum Requirement: N95 Filtering Facepiece (NIOSH approved).

  • Recommended: Half-face respirator with P100 HEPA cartridges if handling >5g or outside a fume hood.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

B. Hand Protection (The "DMF Factor")

Once the powder is in solution (usually DMF), the risk changes.[1] DMF degrades standard nitrile gloves in 6–10 minutes.

  • Protocol: Double Gloving Strategy

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).

    • Why? If the outer glove splashes, you strip it immediately. The inner glove protects you during the change.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vented).

  • Contraindication: Do not use standard "safety glasses" with open sides. Floating electrostatic dust can bypass side shields and irritate the lacrimal glands.

Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
  • Objective: Transfer solid without generating airborne dust.

  • Tooling: Anti-static gun (Zerostat) or ionizing bar.

  • Equip PPE: Don double gloves, goggles, and N95/P100 respirator.

  • Static Neutralization: Aim the anti-static gun at the open bottle of Fmoc-His(MBom)-OH and pull the trigger slowly. This collapses the static field, preventing the powder from "jumping" onto the spatula.

  • Transfer: Weigh directly into a tared 50mL Falcon tube or synthesis vessel. Do not weigh onto weigh paper (high static risk).

  • Seal: Cap the vessel immediately after weighing.

Phase 2: Solubilization
  • Objective: Dissolve in DMF/NMP without splashing.

  • Solvent Addition: Add DMF (Dimethylformamide) via syringe or dispenser to the closed vessel (septum piercing is preferred).

  • Vortexing: Vortex until clear.

    • Note: MBom derivatives can be hydrophobic. If the solution is cloudy, sonication may be required. Ensure the vessel is sealed tight to prevent solvent mist.

Phase 3: Cleanup & Decontamination
  • Dry Spills: Do not wipe dry powder with a wet cloth (creates a sticky sludge). Use a HEPA vacuum or sweep gently with a dry brush into a dust pan, then wipe the surface with a solvent-dampened towel.

  • Wet Spills: Cover with absorbent pads. Dispose of pads as hazardous organic waste.

Visualization: Safety Logic & Workflow
Diagram 1: The PPE Decision Hierarchy

Visualizing the layers of protection required based on the state of matter.

PPE_Hierarchy Risk Hazard Source Solid Solid State (Static Dust) Risk->Solid Liquid Solution State (DMF/NMP) Risk->Liquid Resp Respiratory Barrier (Fume Hood + N95/P100) Solid->Resp Primary Defense Eye Ocular Barrier (Sealed Goggles) Solid->Eye Secondary Defense Skin_Solid Dermal Barrier (Single Nitrile + Coat) Solid->Skin_Solid Liquid->Resp Vapor Defense Skin_Liq Dermal Barrier (Double Nitrile / Neoprene) Liquid->Skin_Liq Critical Defense

Caption: PPE selection shifts based on physical state. Respiratory protection is paramount for solids; Dermal protection is paramount for liquids.

Diagram 2: Incident Response Logic

Immediate actions to take in case of exposure.

Incident_Response Start Exposure Incident Type Identify Type Start->Type Dust Dry Powder (Inhalation/Skin) Type->Dust Splash Solution (DMF + Compound) Type->Splash Act_Dust 1. Move to Fresh Air 2. Brush off (Do not wet) 3. Wash with Soap Dust->Act_Dust Act_Splash 1. Strip Outer Glove 2. Flush 15 mins 3. Seek Medical Aid Splash->Act_Splash

Caption: Protocol for immediate response distinguishes between dry particulate removal and solvent decontamination.

Disposal Strategy

Improper disposal of Fmoc-His(MBom)-OH can lead to environmental contamination or dangerous reactions in waste drums.

Waste StreamContentsDisposal Action
Solid Waste Weighing boats, contaminated gloves, sweepings.Bag in clear polyethylene, label as "Hazardous Solid: Irritant," and place in the Solid Organic Waste drum.
Liquid Waste (A) Dissolved Fmoc-His(MBom)-OH in DMF/NMP.Non-Halogenated Organic Solvent Waste . Do not mix with oxidizers (e.g., nitric acid waste).
Liquid Waste (B) If dissolved in DCM (Dichloromethane).Halogenated Organic Solvent Waste .
Sharps Needles used for septum piercing.Bio/Chem Sharps Container (Red Bin).

Critical Note: Do not dispose of MBom-protected amino acids in acidic waste streams (like cleavage cocktails containing high TFA concentrations) unless intended, as this will prematurely cleave the protecting group, releasing methoxybenzyl cations which can polymerize or react exothermically in the waste container.

References
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3] [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4] Chemical Reviews, 109(6), 2455-2504. (Detailed mechanism of MBom stability and cleavage). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Fmoc-His(Trt)-OH (GHS Hazard Classification).[Link]

Sources

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